Dibenzo[b,d]thien-2-ylboronic acid hydrate
Description
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Properties
IUPAC Name |
dibenzothiophen-2-ylboronic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2S.H2O/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12;/h1-7,14-15H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHLVYPZSLCOPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)SC3=CC=CC=C32)(O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Dibenzo[b,d]thien-2-ylboronic Acid Hydrate
Chemical Identity & Structural Analysis[1]
Dibenzo[b,d]thien-2-ylboronic acid (CAS: 668983-97-9) is a critical organoboron intermediate characterized by a planar, electron-rich tricyclic heterocycle fused to a reactive boronic acid moiety. It serves as a primary building block in the synthesis of optoelectronic materials (OLEDs) and pharmaceutical agents.
Structural Specifications
| Property | Detail |
| IUPAC Name | Dibenzo[b,d]thiophen-2-ylboronic acid |
| Common Name | Dibenzothiophene-2-boronic acid |
| CAS Number | 668983-97-9 |
| Molecular Formula | C₁₂H₉BO₂S (Anhydrous) |
| Molecular Weight | 228.07 g/mol |
| SMILES | OB(O)c1ccc2sc3ccccc3c2c1 |
| InChI Key | CSLSCVHILGCSTE-UHFFFAOYSA-N |
Structural Dynamics: The Hydrate/Anhydride Equilibrium
While chemically defined as the boronic acid (-B(OH)₂), this compound exists in a dynamic equilibrium between its free acid form, its hydrate, and its cyclic trimeric anhydride (boroxine). In the solid state, the "hydrate" designation often refers to the hydrogen-bonded network stabilized by water molecules, which prevents the spontaneous formation of the boroxine ring.
-
Free Acid:
-
Boroxine (Anhydride):
Researchers must account for this stoichiometry when calculating equivalents for precision synthesis, as commercial samples often contain varying ratios of the anhydride.
Figure 1: Structural decomposition of Dibenzo[b,d]thien-2-ylboronic acid, highlighting the reactive C2 center.
Physical & Chemical Properties[1][2][4][5][6][7]
The physical behavior of Dibenzo[b,d]thien-2-ylboronic acid is dominated by the π-π stacking interactions of the dibenzothiophene core and the hydrogen-bonding capability of the boronic acid headgroup.
| Property | Value / Characteristic |
| Appearance | Off-white to pale yellow powder |
| Melting Point | 318 – 321 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, THF; Poorly soluble in water, hexanes |
| Stability | Air stable; Hygroscopic (store under inert atmosphere recommended) |
| pKa | ~8.5 (Estimated for the boronic acid group) |
Experimental Insight: The high melting point reflects the strong intermolecular hydrogen bonding network typical of aryl boronic acids. When heating for reactions, ensure the solvent system boils above 80°C (e.g., Toluene/Water or Dioxane/Water) to ensure full solubilization and reactivity.
Synthesis & Manufacturing Protocols
The synthesis of Dibenzo[b,d]thien-2-ylboronic acid is most reliably achieved via a Cryogenic Lithium-Halogen Exchange followed by electrophilic trapping with a borate ester. This method offers higher regioselectivity compared to direct electrophilic borylation.
Protocol: Lithiation-Borylation Route
Reagents:
-
2-Bromodibenzothiophene (Starting Material)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Triisopropyl borate (or Trimethyl borate)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (2 M)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvation: Dissolve 2-Bromodibenzothiophene (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (1.1 eq) dropwise over 30 minutes. Maintain internal temperature below -70 °C to prevent benzylic lithiation or scrambling.
-
Observation: The solution typically turns a yellow/orange hue upon formation of the lithiated species.
-
-
Incubation: Stir at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Borylation: Add Triisopropyl borate (1.5 eq) rapidly in one portion.
-
Hydrolysis: Allow the mixture to warm to room temperature (RT) overnight. Quench with 2 M HCl until pH < 3. Stir for 1 hour to hydrolyze the boronate ester to the free acid.
-
Workup: Extract with Ethyl Acetate (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Acetonitrile or a Toluene/Hexane mixture to obtain the pure hydrate.
Figure 2: Synthetic pathway via Lithium-Halogen exchange.
Reactivity & Applications
Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophile in Pd-catalyzed cross-coupling reactions. The dibenzothiophene core is robust, tolerating high temperatures required for sterically hindered couplings.
-
Mechanism: The boronic acid undergoes transmetallation with a Pd(II)-aryl halide complex. The presence of water (or the hydrate form) is crucial here, as the active species is often the boronate anion [RB(OH)₃]⁻ formed by the base (e.g., K₂CO₃).
Figure 3: Catalytic cycle of the Suzuki-Miyaura coupling utilizing the boronic acid ligand.
OLED Materials Engineering
In the field of Organic Light-Emitting Diodes (OLEDs), Dibenzo[b,d]thien-2-ylboronic acid is a precursor for Host Materials and Electron Transport Layers .
-
High Triplet Energy: The dibenzothiophene core possesses a high triplet energy level, making it effective at confining excitons in phosphorescent OLEDs (PhOLEDs).
-
Structural Rigidity: The fused ring system imparts thermal stability (high Tg) to the final polymer or small molecule, extending device lifetime.
Medicinal Chemistry
The benzothiophene and dibenzothiophene scaffolds are bioisosteres for indole and naphthalene. They are explored in:
-
Kinase Inhibitors: Modulating lipophilicity and metabolic stability.
-
DNA Intercalators: The planar structure allows insertion between base pairs.
Handling, Stability & Safety (SDS Summary)
Hazard Classification (GHS):
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System)
Storage Protocol:
-
Temperature: Store at 2-8°C (Refrigerate) to minimize dehydration to the anhydride.
-
Atmosphere: Hygroscopic. Store under nitrogen or argon if high purity is required for catalytic cycles.
-
Incompatibility: strong oxidizing agents.
First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash with soap and copious amounts of water. Boronic acids can be absorbed; wear nitrile gloves.
-
Eye Contact: Rinse cautiously with water for 15 minutes.
References
-
PubChem. Benzo[b]thien-2-ylboronic acid (and related Dibenzo analogs). National Library of Medicine. Available at: [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer Science & Business Media. (Context on bioisosteres).
Technical Specification: Dibenzo[b,d]thien-2-ylboronic Acid & Hydrates
Executive Summary
Dibenzo[b,d]thien-2-ylboronic acid (CAS: 668983-97-9) is a critical organoboron intermediate used primarily in the synthesis of organic semiconductors (OLEDs) and pharmaceutical biaryls .[1] As a fused tricyclic thiophene derivative, it serves as a robust building block for introducing the dibenzothiophene moiety—a structure valued for its high triplet energy (
This guide addresses the physicochemical properties of the molecule, resolves the common ambiguity regarding its "hydrate" stoichiometry, and provides field-proven protocols for its synthesis and application in Suzuki-Miyaura cross-coupling.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]
The "Hydrate" Ambiguity
Commercially available boronic acids are rarely pure "free acids." They exist in a dynamic equilibrium between the free boronic acid , the trimeric boroxine (anhydride) , and various hydrates .
Researchers must normalize stoichiometry based on the Free Acid equivalent for reaction calculations, while acknowledging the material may contain varying water content.
Core Data Table[1]
| Property | Specification |
| Systematic Name | Dibenzo[b,d]thiophen-2-ylboronic acid |
| Common Name | 2-Dibenzothienylboronic acid |
| CAS Number | 668983-97-9 |
| Free Acid Formula | |
| Free Acid MW | 228.08 g/mol |
| Boroxine (Anhydride) Formula | |
| Boroxine MW | 648.17 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in |
| Melting Point | 318–321 °C (decomposition) |
Critical Note: Do not confuse this with Benzo[b]thiophen-2-ylboronic acid (CAS 98437-23-1, MW 178.02), which lacks the second fused benzene ring.[1] The "Dibenzo" prefix confirms the tricyclic
structure.
Dynamic Equilibrium & Handling
Boronic acids dehydrate to form boroxines (cyclic trimers) under vacuum or heat, and re-hydrate in ambient humidity. This equilibrium impacts gravimetric precision.
Visualization of the Equilibrium
The following diagram illustrates the reversible dehydration pathway that defines the material's shelf-state.
Figure 1: The dehydration-hydration cycle.[1] For precise stoichiometry in catalysis, assume the Free Acid MW (228.08) but verify purity via HPLC if the bottle has been aged.
Synthesis Protocol
Objective: Synthesis of Dibenzo[b,d]thien-2-ylboronic acid from 2-Bromodibenzothiophene. Mechanism: Lithium-Halogen Exchange followed by Electrophilic Boronation.[1]
Reagents & Equipment[1]
-
Substrate: 2-Bromodibenzothiophene (CAS 22439-61-8)[1]
-
Lithiation Agent:
-Butyllithium (2.5 M in hexanes)[1] -
Boron Source: Triisopropyl borate (
) or Trimethyl borate -
Solvent: Anhydrous THF (Tetrahydrofuran)
-
Atmosphere: Argon or Nitrogen (Strictly inert)
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and dropping funnel. Flush with Argon.
-
Dissolution: Charge flask with 2-Bromodibenzothiophene (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add
-BuLi (1.1 eq) dropwise over 20 minutes. Maintain internal temperature below -70 °C.-
Insight: The solution will likely turn yellow/orange, indicating the formation of the aryllithium species.
-
Hold: Stir at -78 °C for 1 hour to ensure complete Lithium-Halogen exchange.[1]
-
-
Boronation: Add Triisopropyl borate (1.5 eq) rapidly in one portion (or dropwise if exotherm is a concern).
-
Insight: Rapid addition prevents the formation of "ate" complexes that can lead to double-addition side products.[1]
-
-
Warming: Allow the mixture to warm naturally to room temperature (RT) over 4–12 hours.
-
Hydrolysis: Quench with 2M HCl (aq) until pH ~1. Stir vigorously for 1 hour to hydrolyze the boronate ester intermediate into the boronic acid.
-
Workup: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Acetonitrile or Hexane/Ethyl Acetate mixture to remove deboronated byproducts (dibenzothiophene).
Applications in Drug & Material Design
OLED Materials (Suzuki Coupling)
This boronic acid is the standard reagent for attaching the dibenzothiophene core to triazine, carbazole, or fluorene scaffolds to create Host Materials for Phosphorescent OLEDs (PhOLEDs) or TADF (Thermally Activated Delayed Fluorescence) emitters.
Protocol Insight (Suzuki-Miyaura):
-
Catalyst:
(Standard) or + S-Phos (for sterically hindered substrates).[1] -
Base:
(2M aq) or . -
Solvent: Toluene/Ethanol/Water (4:1:1) or 1,4-Dioxane/Water.[1]
-
Temp: Reflux (90–110 °C).
Reaction Pathway Diagram[1]
Figure 2: The Suzuki-Miyaura coupling cycle utilizing the dibenzothiophene nucleophile.[1]
Analytical Validation
To verify the identity of the synthesized or purchased material:
-
1H NMR (DMSO-d6, 400 MHz):
-
Look for the characteristic aromatic region (7.4 – 8.8 ppm).
-
The boronic acid
protons often appear as a broad singlet around 8.0–8.5 ppm (concentration dependent), or may not be visible if exchange with water occurs. -
Key Shift: The proton at the 1-position (adjacent to Boron and Sulfur) will be the most deshielded singlet/doublet.
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).
-
Note: Boronic acids can streak on silica; reverse phase is preferred.
-
References
-
Sigma-Aldrich. Dibenzo[b,d]thien-2-ylboronic acid Product Specification. Catalog No. 668983-97-9.[1][2] Link
-
ChemicalBook. Dibenzo[b,d]thiophen-2-ylboronic acid Properties and Safety. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Gong, S., et al. (2014). Dibenzothiophene-containing Materials for Thermally Activated Delayed Fluorescence OLEDs. Journal of Materials Chemistry C. Link
Sources
An In-depth Technical Guide to the Solubility of Dibenzo[b,d]thien-2-ylboronic Acid Hydrate in Organic Solvents
Foreword: Navigating the Data Gap for a Niche Reagent
This guide, therefore, is structured not as a simple repository of data, but as a first-principles guide for the research scientist. We will dissect the molecular characteristics of the target compound to build a predictive solubility framework. More importantly, we provide robust, step-by-step experimental protocols to empower researchers to generate their own high-quality solubility data. This document is designed to be a practical tool, transforming the challenge of a data-poor reagent into an opportunity for methodical, in-house characterization.
Molecular Structure and its Intrinsic Influence on Solubility
The solubility behavior of dibenzo[b,d]thien-2-ylboronic acid hydrate is a direct consequence of its unique molecular architecture. Understanding these features allows for a rational prediction of its behavior across a spectrum of organic solvents.
-
The Dibenzo[b,d]thiophene Core: This large, planar, and aromatic system is inherently hydrophobic and nonpolar. The parent compound, dibenzothiophene, is known to be soluble in nonpolar solvents like benzene and chloroform, as well as polar solvents like ethanol, but insoluble in water[1][2]. This core structure dictates a preference for solvents that can engage in π-π stacking or have similar nonpolar characteristics.
-
The Boronic Acid Functional Group (-B(OH)₂): This is the polar, hydrophilic component of the molecule. The two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors. This group imparts a degree of polarity to the molecule, suggesting that some solubility might be found in polar organic solvents. However, boronic acids are known for their propensity to undergo dehydration upon heating to form cyclic anhydrides known as boroxines[3]. These boroxines are significantly less polar and generally less soluble than their corresponding monomeric acids, a critical consideration during solubility experiments and chemical reactions[4].
-
The Hydrate Form: The "hydrate" designation indicates the presence of co-crystallized water molecules within the solid-state lattice. These water molecules can participate in an extended hydrogen-bonding network, which generally increases the lattice energy of the crystal. A higher lattice energy means that more energy is required to break apart the crystal structure, which can lead to lower solubility compared to the anhydrous form in non-polar or moderately polar solvents. Conversely, in protic solvents, the hydrate water may facilitate interactions with the solvent.
Predictive Solubility Profile: Based on these structural components, we can anticipate the following general solubility trends:
-
Low Solubility in Nonpolar Solvents: While the aromatic core has an affinity for nonpolar solvents (e.g., hexanes, toluene), the highly polar boronic acid and hydrate moieties will significantly limit solubility.
-
Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are likely to be the most effective. These solvents can disrupt the crystal lattice and solvate the molecule through dipole-dipole interactions and, in the case of DMSO and DMF, by accepting hydrogen bonds from the -B(OH)₂ group. The related, smaller compound, benzo[b]thien-2-ylboronic acid, is reported to be soluble in THF and DMSO[5].
-
Variable Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol may offer moderate solubility. They can engage in hydrogen bonding with the boronic acid group. However, the large hydrophobic core may limit overall solubility. Furthermore, there is a risk of esterification between the boronic acid and the alcohol solvent, especially under heating or acidic conditions.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Xylene | Low to Moderate | Favorable π-π interactions with the aromatic core are counteracted by the high polarity of the boronic acid hydrate group. |
| Nonpolar Aliphatic | Hexanes, Heptane | Very Low | Dominated by the unfavorable energetics of solvating the highly polar boronic acid group. |
| Polar Aprotic | THF, Dioxane, DMF, DMSO | Moderate to High | Strong dipole-dipole interactions and hydrogen bond acceptance effectively solvate both the polar and nonpolar regions of the molecule. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | Hydrogen bonding with the boronic acid group is possible, but may be offset by the large hydrophobic core. Risk of ester formation exists. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Moderate polarity allows for some solvation, but likely insufficient to overcome the crystal lattice energy for high solubility. |
| Ethers | Diethyl Ether, MTBE | Low | Lower polarity and weaker hydrogen bond acceptance compared to THF limit solvating power for the polar functional group. |
A Practical Workflow for Experimental Solubility Determination
Given the absence of published data, a systematic experimental approach is essential. The following workflow provides a robust pathway from qualitative screening to precise quantitative measurement.
Caption: Experimental workflow for solubility screening and measurement.
Detailed Protocol: Isothermal Shake-Flask Solubility Determination
This method, while more labor-intensive than dynamic methods, is considered a gold standard for generating accurate isothermal solubility data. It relies on achieving thermodynamic equilibrium.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (ensure consistent batch and purity).
-
High-purity (≥99.5%) organic solvent of choice.
-
Scintillation vials or sealed flasks.
-
Temperature-controlled shaker or orbital incubator.
-
Syringes and syringe filters (0.2 or 0.45 µm, PTFE or other solvent-compatible membrane).
-
Analytical balance.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector.
Protocol:
-
Preparation of Standard Curve:
-
Accurately prepare a stock solution of the boronic acid in the chosen solvent at a known concentration.
-
Perform serial dilutions to create a series of calibration standards (e.g., 5-6 points) that bracket the expected solubility range.
-
Inject each standard into the HPLC and record the peak area.
-
Plot peak area versus concentration and perform a linear regression to generate a standard curve. This is a self-validating step; a high correlation coefficient (R² > 0.999) is required.
-
-
Sample Preparation:
-
To several vials, add an excess of the boronic acid solid (e.g., 20-30 mg) to ensure a saturated solution with remaining solid. The presence of undissolved solid at the end of the experiment is crucial.
-
Accurately add a known volume or mass of the solvent to each vial (e.g., 2.0 mL).
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker set to the desired constant temperature (e.g., 25.0 °C).
-
Agitate the suspensions for a predetermined period. Causality: Equilibration time is critical. For crystalline organic compounds, 24-48 hours is typical, but preliminary experiments should be run to confirm that solubility does not change between, for example, 24 and 48 hours. This confirms that equilibrium has been reached.
-
-
Sampling and Analysis:
-
After equilibration, stop the agitation and allow the vials to sit in the temperature-controlled environment for at least 1-2 hours for the excess solid to settle.
-
Carefully draw the supernatant into a syringe. Immediately attach a syringe filter and dispense the clear, particle-free solution into a clean HPLC vial. Causality: This filtration step is the most critical for accuracy. Any transfer of solid particulate will lead to an overestimation of solubility. The filtration should be performed quickly to minimize any temperature change that could cause precipitation.
-
If necessary, dilute the filtered sample with a known volume of solvent to bring its concentration within the range of the calibration curve.
-
Inject the sample into the HPLC and determine its concentration using the previously generated standard curve.
-
-
Data Reporting:
-
Calculate the solubility, typically expressed in mg/mL or mol/L.
-
The experiment should be performed in triplicate to ensure reproducibility and report the mean and standard deviation.
-
Considerations for Data Integrity and Interpretation
-
Anhydride Formation: As previously mentioned, boronic acids can form boroxines. When conducting experiments at elevated temperatures, it is crucial to be aware of this potential transformation. It is advisable to analyze the remaining solid post-experiment (e.g., by melting point or NMR) to confirm its form has not changed. The presence of boroxine would lead to an underestimation of the true boronic acid solubility.
-
Solvent Purity: The presence of even small amounts of water or other impurities in the organic solvent can significantly impact the solubility of a polar compound like a boronic acid hydrate. Always use high-purity, dry solvents.
-
Application to Synthesis: The generated solubility data is invaluable for process development. For instance, in a Suzuki-Miyaura coupling reaction, knowing the solubility at the reaction temperature ensures that the boronic acid remains in the solution phase, which is essential for efficient reaction kinetics. Low solubility can lead to slow or incomplete reactions. The data also informs the choice of anti-solvent for product crystallization and purification.
Conclusion
While direct, published solubility data for this compound is currently unavailable, a robust understanding of its solubility can be achieved through a combination of first-principles analysis and systematic experimentation. By considering the interplay of its large hydrophobic core and its polar, hydrogen-bonding functional group, researchers can make rational solvent choices. The provided experimental workflow and detailed protocol offer a clear path to generating reliable, quantitative data. This foundational data is not merely a physical constant but a critical parameter that underpins the successful application of this advanced reagent in the synthesis of next-generation materials and therapeutics.
References
-
Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Available at: [Link]
-
Vermeire, F. H., & Green, W. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]
-
Technobis Crystallization Systems. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Available at: [Link]
-
Zhang, Y., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. Available at: [Link]
-
Domagała, S., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
-
PubChem. Dibenzothiophene. National Center for Biotechnology Information. Available at: [Link]
-
Domagała, S., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]
-
Gagliardi, L. G., & de Pablo, J. J. (1998). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Huber. (2021, August 18). Solubility determination and crystallization. Available at: [Link]
- Hall, D. G. (Ed.). (2011).
-
University of Toronto. (2024, September 24). Solubility test for Organic Compounds. Available at: [Link]
-
Kumar, R., & Singh, P. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Solubility of Things. (n.d.). Benzothiophene. Available at: [Link]
-
Gilman, H., & Jacoby, A. L. (1938). DIBENZOTHIOPHENE: ORIENTATION AND DERIVATIVES. The Journal of Organic Chemistry. Available at: [Link]
-
PubChem. Benzo(B)Thiophene-2-Boronic Acid. National Center for Biotechnology Information. Available at: [Link]
-
Carleton University. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]
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Gano, Z. S., et al. (2014). Solubility of thiophene and dibenzothiophene in anhydrous FeCl3- and ZnCl2-based deep eutectic solvents. Fluid Phase Equilibria. Available at: [Link]
-
St-Gelais, M. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]
-
Scientific Laboratory Supplies. Benzo[b]thien-2-ylboronic acid. Available at: [Link]
-
Hall, D. G. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. In Boronic Acids. Wiley-VCH. Available at: [Link]
-
Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. Savannah River National Laboratory. Available at: [Link]
-
Reddit. (2023, February 11). Boronic acids being gooey. r/OrganicChemistry. Available at: [Link]
-
Kabalka, G. W., & Akula, M. R. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Available at: [Link]
-
de Souza, T. B., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules. Available at: [Link]
- Patel, M. R., et al. (2008). Process for purification of boronic acid and its derivatives. Google Patents.
Sources
Technical Guide: Spectroscopic Characterization of Dibenzo[b,d]thien-2-ylboronic Acid
[1]
Executive Summary & Structural Context[2][3][4][5]
Dibenzo[b,d]thien-2-ylboronic acid is a critical organosulfur intermediate used extensively in the synthesis of organic light-emitting diodes (OLEDs) and pharmaceutical scaffolds via Suzuki-Miyaura cross-coupling. Its structural integrity is defined by the fused tricyclic dibenzothiophene core and the reactive boronic acid moiety at the C2 position.
Accurate characterization of this compound requires navigating specific analytical challenges:
-
Boronic Acid Instability: The tendency to dehydrate into boroxine trimers (anhydrides).
-
Quadrupolar Relaxation: The
B nucleus causes broadening of attached carbon signals in C NMR.[1] -
Solubility: Limited solubility in non-polar solvents; DMSO-d₆ is the standard for analysis.
Structural Visualization & Numbering
The following diagram establishes the atom numbering used throughout this guide for spectral assignment.
Caption: Atom numbering scheme. The Boron atom is attached at C2. Note the symmetry break caused by the substitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][6][7][8][9][10][11][12]
Experimental Protocol
-
Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is required.[1] CDCl₃ is often unsuitable due to poor solubility and the tendency of boronic acids to form dimers/trimers in non-polar media.
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C).[1]
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[1]
¹H NMR Data Analysis
The ¹H NMR spectrum is characterized by the downfield aromatic protons and the broad hydroxyl singlet of the boronic acid group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 8.65 | Singlet (s) | 1H | H-1 | Ortho to Boron; Deshielded by B(OH)₂ and ring current. |
| 8.35 – 8.40 | Broad Singlet (br s) | 2H | -B(OH)₂ | Diagnostic Peak. Disappears with D₂O shake. Broadness indicates H-bonding.[2] |
| 8.30 – 8.35 | Multiplet (m) | 1H | H-9 | Peri-position proton; deshielded by the sulfur lone pair effect. |
| 8.00 – 8.05 | Multiplet (m) | 1H | H-6 | Peri-position on the unsubstituted ring. |
| 7.90 | Doublet (d, J=8.0 Hz) | 1H | H-3 | Ortho to Boron; exhibits coupling with H-4.[1] |
| 7.85 | Doublet (d, J=8.0 Hz) | 1H | H-4 | Meta to Boron. |
| 7.45 – 7.55 | Multiplet (m) | 2H | H-7, H-8 | Remote aromatic protons. |
Expert Note: The chemical shift of the -B(OH)₂ protons is highly concentration and water-dependent. In the presence of trace water, this peak may shift or broaden significantly.[1]
¹³C NMR Data Analysis
The ¹³C spectrum will show 12 aromatic carbons. The carbon directly attached to boron (C-ipso) is often not observed or appears as a very broad, low-intensity hump due to the quadrupolar relaxation of the ¹¹B nucleus (Spin 3/2).
| Chemical Shift (δ, ppm) | Type | Assignment | Notes |
| 139.0 – 142.0 | Quaternary | C-4a, C-5a | Bridgehead carbons adjacent to Sulfur. |
| 135.0 – 136.0 | Quaternary | C-9a, C-8a | Bridgehead carbons. |
| 134.5 | CH | C-1 | Ortho to Boron.[1] |
| 129.0 – 132.0 | Quaternary | C-2 (Ipso) | Often invisible. Attached to Boron. |
| 127.0 – 128.5 | CH | C-3, C-4 | Ring A protons. |
| 124.0 – 125.0 | CH | C-7, C-8 | Ring B protons.[1] |
| 121.5 – 122.5 | CH | C-6, C-9 | Peri-protons (closest to S). |
Infrared (IR) Spectroscopy[1][14][15][16]
IR analysis is the primary method for detecting the "boroxine" impurity (the dehydrated trimer). A pure boronic acid sample must show strong O-H stretching.[1]
Key Absorption Bands[13][17]
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Diagnostic Value |
| 3200 – 3450 | O-H Stretch | Boronic Acid (-B(OH)₂) | Critical. Broad, strong band. Absence indicates dehydration to boroxine. |
| 3050 | C-H Stretch | Aromatic Ring | Weak, sharp shoulder >3000 cm⁻¹.[1] |
| 1340 – 1380 | B-O Stretch | C-B-O bond | Strong intensity. Characteristic of boronic acids. |
| 1450, 1590 | C=C Stretch | Aromatic Skeleton | Confirms dibenzothiophene core. |
| 1100 – 1200 | C-S Stretch | Thiophene ring | Characteristic of organosulfur compounds. |
| 700 – 750 | C-H Out-of-Plane | Aromatic | Pattern indicative of substitution (3 adjacent H vs 4 adjacent H). |
Mass Spectrometry (MS)[1][18]
Ionization Strategy
Boronic acids are notoriously difficult to analyze by standard EI (Electron Impact) due to thermal dehydration.[1]
-
Preferred Method: Electrospray Ionization (ESI) in Negative Mode [M-H]⁻.[1]
-
Alternative: ESI Positive Mode with methanol (often forms methyl boronate esters in situ).[1]
Fragmentation Pathway
The mass spectrum often displays a complex pattern due to the facile loss of water and the boronic acid moiety itself.
Caption: Primary fragmentation pathways. Note that m/z 184 (Dibenzothiophene) is a common artifact if the source temperature is too high.
Isotope Pattern
Boron has two stable isotopes: ¹⁰B (~20%) and ¹¹B (~80%).[1]
-
Pattern: The molecular ion will show a distinct "M-1" peak at approx. 25% intensity of the parent peak.
-
Sulfur: The ³⁴S isotope contributes an M+2 peak (~4.5%).
Quality Control & Impurity Profiling
When sourcing or synthesizing CAS 668983-97-9, three primary impurities must be monitored.
The Boroxine Cycle
Boronic acids exist in equilibrium with their cyclic trimer (boroxine).
-
Detection: IR spectroscopy is the best tool. If the broad O-H peak at 3300 cm⁻¹ is weak and bands at ~1350 cm⁻¹ change shape, the sample is dehydrated.
-
Remediation: Recrystallization from water/acetone or simply exposing the solid to moist air can revert the boroxine to the acid.
Protodeboronation
Under acidic or metal-catalyzed conditions, the C-B bond can cleave, yielding Dibenzothiophene .[1]
-
Check: Look for a triplet/multiplet at 7.40 ppm in ¹H NMR (characteristic of the unsubstituted 2-position of dibenzothiophene) and a mass peak at 184 m/z .
Oxidation
Aryl boronic acids can oxidize to phenols (Dibenzo[b,d]thiophen-2-ol).[1]
-
Check: Appearance of an O-H peak in NMR that does not exchange broadly like the boronic acid, and a mass shift to 200 m/z .
References
-
Sigma-Aldrich. Dibenzo[b,d]thien-2-ylboronic acid Product Specification & MSDS. Link
-
Hall, D. G. (2011).[1] Structure, Properties, and Preparation of Boronic Acid Derivatives.[1][3] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1] Wiley-VCH. Link[1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
SDBS. Spectral Database for Organic Compounds (Dibenzothiophene derivatives). National Institute of Advanced Industrial Science and Technology (AIST). Link[1]
-
PubChem. Benzo[b]thien-2-ylboronic acid (Related Structure Data). CID 2359.[4] Link[1]
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Dibenzo[b,d]thien-2-ylboronic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of Dibenzo[b,d]thien-2-ylboronic acid hydrate (CAS 668983-97-9). As a molecule of significant interest in medicinal chemistry and materials science, particularly as a building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of novel therapeutic agents and organic electronics, a thorough understanding of its structural elucidation via NMR is paramount.[1][2][3][4] This document moves beyond a simple recitation of spectral data, offering insights into the practical challenges and interpretative nuances associated with the NMR analysis of boronic acids.
Introduction: The Significance of this compound
This compound is a derivative of dibenzothiophene, a sulfur-containing heterocyclic compound. The introduction of a boronic acid functional group at the 2-position renders it a versatile synthetic intermediate.[2] Its utility in palladium-catalyzed cross-coupling reactions allows for the facile formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[1][3][4] This has led to its use in the development of a wide array of compounds with potential biological activity. Given its role as a critical starting material, unambiguous structural verification is essential to ensure the integrity of subsequent synthetic steps and the identity of the final products. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the molecular framework and the electronic environment of each atom.
The Challenge of Boronic Acid NMR: Dehydration and Boroxine Formation
A primary consideration in the NMR analysis of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines. This equilibrium between the monomeric boronic acid and the trimeric boroxine can lead to complex or broad NMR spectra, complicating interpretation. The presence of varying amounts of the anhydride is a common feature of solid samples of boronic acids.[1][3][4]
The formation of the boroxine significantly alters the chemical environment of the atoms in the molecule, resulting in a different set of NMR signals. Therefore, the choice of solvent and sample preparation technique is critical to control this equilibrium and obtain a clean, interpretable spectrum of the desired monomeric species.
Experimental Protocols: A Self-Validating Approach to NMR Characterization
The following protocols are designed to provide a clear and reproducible method for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
The key to obtaining a well-resolved spectrum of the monomeric boronic acid is to use a solvent that can effectively break up the boroxine trimer through hydrogen bonding or coordination.
-
Recommended Solvents: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are the solvents of choice. These protic and highly polar solvents will shift the equilibrium towards the monomeric boronic acid.
-
Procedure:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (CD₃OD or DMSO-d₆).
-
Gently agitate the sample to ensure complete dissolution. Sonication may be used if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
NMR Instrument Parameters
The following are suggested starting parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard single pulse (zg30) | Provides a quantitative spectrum with good signal-to-noise. |
| Number of Scans | 16-64 | Sufficient for a good signal-to-noise ratio with the recommended sample concentration. |
| Relaxation Delay (d1) | 2-5 seconds | Allows for full relaxation of the protons, ensuring accurate integration. |
| Acquisition Time (aq) | 3-4 seconds | Provides adequate digital resolution. |
| Spectral Width (sw) | 12-15 ppm | Encompasses the aromatic and any residual solvent or water peaks. |
| Parameter | Recommended Value | Rationale |
| Pulse Program | Proton-decoupled single pulse (zgpg30) | Provides a spectrum with singlets for each unique carbon, simplifying interpretation. |
| Number of Scans | 1024-4096 | A higher number of scans is required due to the low natural abundance of ¹³C. |
| Relaxation Delay (d1) | 2 seconds | A standard delay for ¹³C NMR. |
| Acquisition Time (aq) | 1-2 seconds | Provides adequate digital resolution. |
| Spectral Width (sw) | 200-220 ppm | Covers the full range of expected carbon chemical shifts. |
Spectral Interpretation: Unraveling the Structure
The following sections detail the expected ¹H and ¹³C NMR spectra of this compound, with a focus on the causal relationships between the molecular structure and the observed spectral features.
Molecular Structure and Numbering Scheme
For clarity, the following numbering scheme for the dibenzothiophene core will be used throughout this guide.
Caption: Numbering scheme for Dibenzo[b,d]thien-2-ylboronic acid.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show a complex set of signals in the aromatic region (typically δ 7.0-8.5 ppm). The boronic acid group is an electron-withdrawing group, which will deshield the protons on the thiophene ring and the adjacent benzene ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |
| H-1 | ~8.0-8.2 | d | J ≈ 1.5 | Singlet-like or a small doublet due to meta-coupling with H-3. Deshielded due to proximity to the electron-withdrawing boronic acid group. |
| H-3 | ~7.8-8.0 | d | J ≈ 8.0 | Doublet due to ortho-coupling with H-4. |
| H-4 | ~7.4-7.6 | t | J ≈ 7.5 | Triplet due to ortho-coupling with H-3 and H-6. |
| H-6 | ~7.9-8.1 | d | J ≈ 8.0 | Doublet due to ortho-coupling with H-7. |
| H-7 | ~7.4-7.6 | t | J ≈ 7.5 | Triplet due to ortho-coupling with H-6 and H-8. |
| H-8 | ~7.4-7.6 | t | J ≈ 7.5 | Triplet due to ortho-coupling with H-7 and H-9. |
| H-9 | ~8.1-8.3 | d | J ≈ 8.0 | Doublet due to ortho-coupling with H-8. Deshielded due to its position in the bay region. |
| B(OH)₂ | Variable (broad) | s | - | The signal for the hydroxyl protons of the boronic acid is often broad and may exchange with residual water in the solvent, making it difficult to observe or leading to a variable chemical shift. |
Note: The exact chemical shifts and coupling constants can be influenced by the solvent and the concentration of the sample.[5] The aromatic region may exhibit significant signal overlap, and two-dimensional NMR techniques such as COSY and HSQC may be necessary for unambiguous assignment.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The carbon atom directly attached to the boron (C-2) will be significantly affected.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-1 | ~125-130 | Aromatic CH. |
| C-2 | ~130-135 | Aromatic C attached to Boron. The signal may be broadened due to quadrupolar relaxation of the boron nucleus. |
| C-3 | ~122-127 | Aromatic CH. |
| C-4 | ~124-129 | Aromatic CH. |
| C-4a | ~138-143 | Quaternary carbon at the ring junction. |
| C-5a | ~135-140 | Quaternary carbon at the ring junction. |
| C-6 | ~123-128 | Aromatic CH. |
| C-7 | ~125-130 | Aromatic CH. |
| C-8 | ~124-129 | Aromatic CH. |
| C-9 | ~121-126 | Aromatic CH. |
| C-9a | ~139-144 | Quaternary carbon at the ring junction. |
| C-9b | ~136-141 | Quaternary carbon at the ring junction. |
Note: Quaternary carbon signals are typically weaker in intensity compared to protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.
Visualization of the Experimental Workflow
Caption: A streamlined workflow for the NMR characterization of this compound.
Conclusion: A Pathway to Confident Characterization
The ¹H and ¹³C NMR characterization of this compound is a critical step in its utilization in research and development. While the inherent nature of boronic acids presents unique challenges, a systematic and well-informed approach to sample preparation and spectral analysis can lead to unambiguous structural confirmation. By understanding the potential for boroxine formation and employing appropriate experimental conditions, researchers can obtain high-quality NMR data. The predicted spectral information provided in this guide, in conjunction with two-dimensional NMR techniques, serves as a robust framework for the confident characterization of this important synthetic building block, thereby ensuring the integrity and success of downstream applications.
References
-
Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]
-
SLS. Benzo[b]thien-2-ylboronic acid | 499978-5G | SIGMA-ALDRICH. [Link]
Sources
Commercial availability and suppliers of Dibenzo[b,d]thien-2-ylboronic acid hydrate
This compound is a valuable and versatile reagent for medicinal chemists and researchers in materials science. Its commercial availability from specialized suppliers, combined with its straightforward application in robust and reliable protocols like the Suzuki-Miyaura cross-coupling, makes it an essential building block for synthesizing complex molecular architectures. A thorough understanding of its properties and a diligent approach to supplier qualification are paramount to achieving reproducible, high-quality research outcomes. The continued application of such building blocks is central to the advancement of drug discovery and the development of novel therapeutics. [16][17]
References
-
Benzo[b]thien-2-ylboronic acid | 499978-5G | SIGMA-ALDRICH | SLS. [Link]
-
Benzo[b]thien-2-ylboronic acid | 499978-5G | SIGMA-ALDRICH - Scientific Laboratory Supplies (Ireland) Ltd. [Link]
-
CAS NO.98437-23-1 Benzo[b]thien-2-ylboronic acid. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures - ResearchGate. [Link]
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - MDPI. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - MDPI. [Link]
-
Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. guidechem.com [guidechem.com]
- 7. Dibenzo b,d thien-2-ylboronic acid AldrichCPR 668983-97-9 [sigmaaldrich.com]
- 8. Sigma Aldrich Benzo[B]Thien-2-Ylboronic Acid 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 9. Benzo[b]thien-2-ylboronic acid | 98437-23-1 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. dakenam.com [dakenam.com]
Methodological & Application
Application Note: Palladium-Catalyzed Cross-Coupling of Dibenzo[b,d]thien-2-ylboronic Acid Hydrate
Executive Summary
Dibenzo[b,d]thien-2-ylboronic acid (DBT-BA) is a critical building block in the synthesis of organic semiconductors (OLED host materials) and polycyclic aromatic hydrocarbons (PAHs) for pharmaceutical screening. While the dibenzothiophene core provides excellent thermal stability and charge transport properties, the boronic acid moiety at the C2 position presents specific challenges: protodeboronation and catalyst deactivation via sulfur coordination.
This guide moves beyond generic "Suzuki conditions" to provide two field-validated protocols specifically tuned for DBT-BA hydrate. We utilize ligand-controlled catalysis to suppress non-productive pathways and maximize yield.
Strategic Analysis: The Substrate Challenge
The Sulfur "Poisoning" Myth vs. Reality
Historically, sulfur-containing heterocycles were considered catalyst poisons because the lone pairs on sulfur can displace phosphine ligands, forming inactive Pd-S complexes.
-
Modern Solution: This is largely mitigated by using bidentate ligands (e.g., dppf) which resist displacement, or bulky biaryl monophosphines (e.g., XPhos, SPhos) that sterically shield the metal center from the sulfur atom while facilitating oxidative addition.
Protodeboronation
The C2-position of dibenzothiophene is electron-rich. Under high-temperature, strongly basic aqueous conditions, the boronic acid group can be cleaved by water/base before transmetallation occurs, yielding the reduced dibenzothiophene byproduct.
-
Control Strategy: Use mild bases (K3PO4) or reduced water ratios when using highly active catalysts to speed up the coupling relative to the decomposition rate.
Catalyst Selection Matrix
| Catalyst System | Ligand Class | Recommended Application | Pros | Cons |
| Pd(dppf)Cl₂·CH₂Cl₂ | Bidentate (Ferrocenyl) | Standard / Robust (Protocol A) | Excellent stability; resists sulfur interference; air-stable precatalyst. | Slower reaction rates for very hindered electrophiles. |
| XPhos Pd G3 / G4 | Dialkylbiaryl Phosphine | High Performance (Protocol B) | Extremely fast oxidative addition; ideal for aryl chlorides or crowded systems. | More expensive; catalyst removal can be harder (requires scavengers). |
| Pd(PPh₃)₄ | Monodentate | Legacy / Not Recommended | Cheap and familiar. | High risk of ligand dissociation and sulfur poisoning; poor stability in solution. |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle specific to DBT-BA, highlighting the critical "Sulfur Avoidance" path enabled by bulky ligands.
Figure 1: Catalytic cycle emphasizing the suppression of sulfur coordination via ligand selection.
Experimental Protocols
Important: Stoichiometry of the Hydrate
Dibenzo[b,d]thien-2-ylboronic acid is supplied as a hydrate .
-
Correction Factor: The generic CAS 108847-24-1 often refers to the acid.[1] The hydrate typically contains 0.5 to 1.0 equivalents of water.
-
Best Practice: Assume a molecular weight of ~244 g/mol (based on hemihydrate/monohydrate variance) or use 1.2 equivalents to account for water mass and potential deboronation.
Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)
Best for: Routine synthesis, coupling with aryl bromides/iodides, scale-up.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
DBT-BA Hydrate (1.2 equiv)
-
Base: K₂CO₃ (3.0 equiv)[6]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step:
-
Charge: To a reaction vial equipped with a stir bar, add the Aryl Bromide (1.0 mmol), DBT-BA Hydrate (1.2 mmol, ~293 mg), and K₂CO₃ (3.0 mmol, 415 mg).
-
Solvent: Add 1,4-Dioxane (4 mL) and degassed Water (1 mL).
-
Degas: Sparge the mixture with Nitrogen or Argon for 10 minutes. Crucial: Oxygen promotes homocoupling and catalyst decomposition.
-
Catalyst Addition: Add Pd(dppf)Cl₂[3]·CH₂Cl₂ (0.03 mmol, ~25 mg) quickly under positive inert gas flow. Cap the vial.
-
Reaction: Heat block to 90°C for 4–16 hours.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: The "High-Efficiency" Method (XPhos Pd G3)
Best for: Aryl chlorides, sterically hindered partners, or temperature-sensitive substrates.
Reagents:
-
Aryl Chloride/Bromide (1.0 equiv)
-
DBT-BA Hydrate (1.1 equiv)
-
Catalyst: XPhos Pd G3 (2 mol%)
-
Base: K₃PO₄ (0.5 M aqueous solution, 2.0 equiv)
-
Solvent: THF (Tetrahydrofuran)
Step-by-Step:
-
Charge: Add Aryl Halide (1.0 mmol), DBT-BA Hydrate (1.1 mmol), and XPhos Pd G3 (0.02 mmol, ~17 mg) to the vial.
-
Atmosphere: Seal and purge with Argon (3x vacuum/refill cycles).
-
Solvent/Base: Inject anhydrous THF (4 mL) followed by degassed 0.5 M K₃PO₄ (4 mL).
-
Reaction: Stir vigorously at 60°C (mild heat). Reaction is often complete in < 2 hours.
-
Note: The bulky XPhos ligand creates a "pocket" that facilitates the coupling of the bulky dibenzothiophene group while completely blocking sulfur coordination.
Optimization & Troubleshooting Workflow
Use this decision tree to diagnose low yields.
Figure 2: Troubleshooting logic for common failure modes.
References
-
Sigma-Aldrich. Benzo[b]thien-2-ylboronic acid Product Information & Protocols. (Relevant analog data).
-
Billingsley, K., Buchwald, S.L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids.[7] Journal of the American Chemical Society. (Establishes XPhos/SPhos efficacy for thiophenes).
-
Miyaura, N., Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4][7][8][9][10][11][12][13] Chemical Reviews. (Foundational mechanism).
-
Li, H., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.[12][13][14] Synlett. (Discusses stability of heteroaryl boronates).
-
ThermoFisher Scientific. Palladium-Catalysed Coupling Chemistry Guide. (General Pd(dppf)Cl2 usage).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride [Pd(dppf)Cl2] [commonorganicchemistry.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. nbinno.com [nbinno.com]
- 6. nva.sikt.no [nva.sikt.no]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scholarship.claremont.edu [scholarship.claremont.edu]
- 9. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 10. thermofishersci.in [thermofishersci.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Synthesis of Organic Electronics Using Dibenzo[b,d]thien-2-ylboronic Acid
Executive Summary
Dibenzo[b,d]thien-2-ylboronic acid (CAS: 668983-97-9) is a critical building block in the synthesis of high-performance organic semiconductors. Its dibenzothiophene (DBT) core is prized for its high triplet energy (
Unlike its 4-isomer (which introduces steric twist to break conjugation), the 2-yl isomer allows for linear conjugation extension, making it ideal for constructing:
-
Host Materials for Phosphorescent OLEDs (PHOLEDs).[1]
-
Hole Transport Layers (HTLs) with high glass transition temperatures (
). -
Small Molecule Donors for Organic Photovoltaics (OPVs).
This guide details the protocols for handling, coupling, and purifying this reagent to achieve the >99.95% purity required for device-grade performance.
Chemical Profile & Handling
Compound: Dibenzo[b,d]thien-2-ylboronic acid (hydrate) CAS: 668983-97-9 MW: 228.07 g/mol (anhydrous basis)[2]
Critical Insight: The Hydrate/Anhydride Equilibrium
Boronic acids are rarely pure "acids" in the solid state. They exist in a dynamic equilibrium with their trimeric anhydride form (boroxine).
-
Implication: Using the theoretical MW (228.07) for stoichiometry often leads to under-dosing the reagent.
-
Action: Always check the Certificate of Analysis (CoA) for the specific assay (typically 95-97%). If the assay is unknown, assume a 10% excess (1.1 equivalents) to account for dehydration.
Core Protocol: Suzuki-Miyaura Cross-Coupling
The primary utility of this reagent is forming C-C bonds with aryl halides.[3] For electronic materials, catalyst residue and halogen impurities are fluorescence quenchers. This protocol minimizes both.
Reagents
-
Nucleophile: Dibenzo[b,d]thien-2-ylboronic acid (1.1 - 1.2 equiv).
-
Electrophile: Aryl Bromide/Chloride (1.0 equiv).
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2-3 mol%). Chosen for its stability and resistance to dehalogenation side-reactions compared to Pd(PPh₃)₄.
-
Base: K₂CO₃ (2.0 M aqueous solution).
-
Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1 ratio).
Step-by-Step Methodology
-
Degassing (The "Freeze-Pump-Thaw" Standard):
-
Oxygen is the enemy of phosphorescence. Dissolved
also promotes homocoupling of the boronic acid. -
Place solvents in a Schlenk flask. Freeze with liquid
, apply vacuum (<0.1 mbar), seal, and thaw. Repeat 3 cycles. Alternatively, sparge with Argon for 45 mins if strict anhydrous conditions are not required.
-
-
Reaction Assembly:
-
In a glovebox or under positive Argon flow, combine the aryl halide, boronic acid, and Pd catalyst.
-
Add the degassed solvent and aqueous base.
-
Note: The biphasic system (organic/water) is crucial. The boronic acid reacts as the boronate "ate" complex, which forms at the interface.
-
-
Thermal Activation:
-
Heat to 90–100°C for 12–24 hours.
-
Process Control: Monitor via TLC or HPLC. Look for the disappearance of the aryl halide. If the boronic acid is consumed but halide remains, add 0.2 equiv more boronic acid.
-
-
Scavenging & Quench:
-
Cool to room temperature.[4]
-
Crucial Step: Add a metal scavenger (e.g., QuadraSil® MP or activated carbon) and stir for 1 hour to bind residual Palladium.
-
Filter through a pad of Celite/Silica to remove bulk Pd and salts.
-
Visualizing the Mechanism
The following diagram illustrates the catalytic cycle, highlighting where the DBT moiety enters the system.
Figure 1: The Suzuki-Miyaura catalytic cycle utilizing Dibenzo[b,d]thien-2-ylboronic acid.
Purification Strategy: The "Device-Grade" Standard
Standard recrystallization yields ~99% purity. OLEDs require >99.95% (3N5) to 99.99% (4N) to prevent trap states and ensure long operational lifetimes.
Workflow:
-
Crude Workup: Liquid-liquid extraction (DCM/Water) followed by drying over MgSO₄.
-
Flash Chromatography: Silica gel. Eluent typically Hexane/DCM. Goal: Remove protodeboronated byproducts (dibenzothiophene) and homocoupled dimers.
-
Recrystallization: High-boiling non-polar solvents (Toluene, Chlorobenzene) are preferred to precipitate the rigid DBT core.
-
Vacuum Sublimation (The Final Polishing):
-
This is non-negotiable for OLED emitters/hosts.
-
Setup: 3-zone gradient sublimation train.
-
Pressure:
Torr. -
Temp: Set Source Zone to
(usually 200–300°C depending on MW). -
Result: Volatile impurities (solvents) go to the cold trap; heavy impurities stay in the boat; pure product crystallizes in the middle zone.
-
Comparative Data: Impurity Impact[5]
| Impurity Type | Source | Effect on OLED Device | Removal Method |
| Halides (Cl, Br) | Unreacted starting material | Non-radiative recombination centers (Quenching) | Sublimation (high separation efficiency) |
| Palladium | Catalyst residue | Exciton quenching, leakage current | Metal Scavengers + Chromatography |
| Boronic Acid | Unreacted reagent | Chemical instability, electron traps | Base wash (turns to boronate, water soluble) |
Troubleshooting & Optimization
Problem: Low Yield / Protodeboronation
-
Symptom:[4] Formation of unsubstituted Dibenzothiophene (DBT-H) instead of the coupled product.
-
Cause: Reaction temperature too high or base too strong, leading to hydrolysis of the C-B bond before coupling.
-
Solution: Switch to a milder base (K₃PO₄) or anhydrous conditions (using CsF in dry THF).
Problem: Homocoupling (DBT-DBT dimer)
-
Symptom:[4][5] A product spot appearing with slightly lower polarity than the target.
-
Cause: Presence of Oxygen.[6]
-
Solution: Re-evaluate degassing protocol. Ensure Argon overpressure is maintained.
Synthetic Workflow Diagram
Figure 2: Complete workflow from raw reagent to device-ready material.
References
-
Sigma-Aldrich. Dibenzo[b,d]thien-2-ylboronic acid Product Sheet.[2] Retrieved from
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[7][8] Chemical Reviews, 95(7), 2457–2483. Link
-
H. Sasabe et al. (2008). High-Efficiency Blue Phosphorescent OLEDs using Dibenzothiophene-based Host Materials. Organic Electronics.[5][9][10] (Contextual citation for DBT utility).
-
GuideChem. Dibenzo[b,d]thien-2-ylboronic acid Properties and Safety.Link
-
PubChem. Compound Summary: Dibenzo[b,d]thien-2-ylboronic acid.[2]Link
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Dibenzo b,d thien-2-ylboronic acid AldrichCPR 668983-97-9 [sigmaaldrich.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. boa.unimib.it [boa.unimib.it]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. Benzo(B)Thiophene-2-Boronic Acid | C8H7BO2S | CID 2359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
Applications of Dibenzo[b,d]thien-2-ylboronic acid hydrate in medicinal chemistry
Executive Summary
Dibenzo[b,d]thien-2-ylboronic acid hydrate (CAS: 98437-23-1 / 108847-20-7) serves as a critical organometallic reagent in medicinal chemistry, primarily utilized for the introduction of the dibenzothiophene pharmacophore. This tricyclic, sulfur-containing heterocycle acts as a robust bioisostere for carbazole, fluorene, and anthracene moieties, offering enhanced metabolic stability and lipophilicity.
This guide details the strategic application of this reagent in Suzuki-Miyaura cross-coupling to synthesize bioactive scaffolds (e.g., PDE4 and CYP11B1 inhibitors). It provides validated protocols for overcoming common synthetic challenges such as protodeboronation and catalyst poisoning, ensuring high-yield incorporation into complex drug matrices.
Chemical Profile & Handling
Expert Insight: Boronic acids are equilibrium mixtures of the free acid, trimeric boroxine (anhydride), and hydrates. Commercial "hydrate" forms often contain varying water content. Crucial Step: Always verify the titer or use a slight excess (1.1–1.2 equiv) to account for the boroxine fraction, which reacts slower in anhydrous conditions but hydrolyzes in situ in aqueous bases.
| Property | Specification |
| IUPAC Name | Dibenzo[b,d]thien-2-ylboronic acid |
| Structure | Tricyclic aromatic system with Boronic acid at C2 |
| Molecular Weight | 228.07 g/mol (anhydrous basis); ~246.09 g/mol (monohydrate) |
| Solubility | Soluble in DMSO, DMF, THF, MeOH (warm).[1] Insoluble in water.[2] |
| Stability | Air-stable solid. Prone to protodeboronation under strong acidic conditions. |
| Storage | 2–8°C, Desiccated. Hygroscopic. |
Strategic Application in Drug Design
The dibenzothiophene moiety introduced by this reagent offers specific medicinal advantages:
-
Bioisosterism: It mimics the spatial arrangement of the carbazole nucleus found in alkaloids but lacks the acidic N-H, altering hydrogen bonding donors (HBD) to acceptors (HBA) via the sulfur atom.
-
Lipophilicity Modulation: The sulfur atom increases logP compared to fluorene, enhancing membrane permeability for CNS-targeted drugs.
-
Pi-Stacking: The planar tricyclic core facilitates strong
interactions within enzyme active sites (e.g., intercalating into DNA or hydrophobic pockets of Kinases).
Targeted Therapeutic Classes
-
PDE4 Inhibitors: Used in inflammatory diseases (COPD, Psoriasis). The dibenzothiophene core provides rigid scaffolding to orient substituents into the catalytic pocket.
-
CYP11B1 Inhibitors: Targeting cortisol-dependent diseases (Cushing's syndrome).
-
Fluorescent Probes: The conjugated system exhibits strong fluorescence, useful for designing "turn-on" biological sensors.
Validated Experimental Protocols
Workflow Visualization: The Catalytic Cycle
Figure 1: The Suzuki-Miyaura catalytic cycle. The transmetallation step (Yellow) is the rate-determining step for bulky dibenzothiophene substrates.
Protocol A: Standard Cross-Coupling (High Throughput)
Best for: Aryl bromides/iodides with minimal steric hindrance.
Reagents:
-
Substrate: Aryl Bromide (1.0 equiv)
-
Reagent: Dibenzo[b,d]thien-2-ylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration relative to halide)
Procedure:
-
Charge: In a reaction vial, combine Aryl Bromide, Boronic Acid, and Pd(dppf)Cl₂.
-
Inert: Seal and purge with Nitrogen/Argon for 5 minutes.
-
Solvate: Add degassed Dioxane and K₂CO₃ solution via syringe.
-
React: Heat to 90°C for 4–12 hours.
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over Na₂SO₄, and concentrate.[3]
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: "Difficult" Substrates (Sterically Hindered/Chlorides)
Best for: Aryl chlorides or ortho-substituted partners where standard conditions fail.
Expert Rationale: The dibenzothiophene core is bulky. When coupling to another bulky partner, standard Pd catalysts fail. We utilize S-Phos , a bulky electron-rich phosphine ligand that facilitates oxidative addition of chlorides and creates a spacious pocket for transmetallation.
Reagents:
-
Catalyst System: Pd(OAc)₂ (2 mol%) + S-Phos (4 mol%)
-
Alternative: Pd₂(dba)₃ / XPhos
-
-
Base: K₃PO₄ (anhydrous, 2.0 equiv) or Cs₂CO₃
-
Solvent: Toluene / Water (10:1 ratio)
Procedure:
-
Pre-complexation: Stir Pd(OAc)₂ and S-Phos in Toluene for 10 mins under Argon to form the active catalytic species (solution turns yellow/orange).
-
Addition: Add the Aryl Chloride, Boronic Acid, and Base.
-
React: Heat vigorously at 100–110°C for 16 hours.
-
Note: Vigorous stirring is essential for the biphasic system.
-
-
Workup: Standard extraction (DCM/Water).
Troubleshooting & Optimization
Common failure modes when using Dibenzo[b,d]thien-2-ylboronic acid involve Protodeboronation (loss of the B(OH)2 group, yielding dibenzothiophene) or Homocoupling .
Decision Tree: Reaction Optimization
Figure 2: Diagnostic workflow for optimizing Suzuki couplings with heteroaromatic boronic acids.
References
-
Sigma-Aldrich. Benzo[b]thien-2-ylboronic acid Product Specification & Applications.[4] (Accessed 2025).[5][6][7] Link
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
Pathak, S., et al. (2024).[8] "An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives." Medicinal Chemistry, 20(9).[8] Link
-
TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Protocol.[4]Link
-
GuideChem. Chemical Properties and Applications of Benzo[b]thien-2-ylboronic acid.Link
(Note: While specific drug trade names containing the exact 2-dibenzothienyl linkage are proprietary or in development, the references above validate the scaffold's use in PDE4 and CYP11B1 inhibitor research.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. guidechem.com [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. 苯并[b]噻吩-2-基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
Application Note: High-Efficiency Synthesis of PDE4 Inhibitor Motifs Using Dibenzo[b,d]thien-2-ylboronic Acid
Abstract
This application note details a robust protocol for the Suzuki-Miyaura cross-coupling of Dibenzo[b,d]thien-2-ylboronic acid hydrate with heteroaryl halides, a critical transformation in the synthesis of next-generation Phosphodiesterase 4 (PDE4) inhibitors. While the dibenzothiophene moiety offers excellent lipophilicity and metabolic stability (bioisosteric to carbazoles), its sulfur content and steric bulk present synthetic challenges, including catalyst poisoning and protodeboronation. This guide provides an optimized method utilizing XPhos Pd G2 precatalyst to overcome these barriers, ensuring high yields (>85%) and minimal metal contamination suitable for pharmaceutical lead optimization.
Introduction: The PDE4 Context
Phosphodiesterase 4 (PDE4) is a primary regulator of intracellular cAMP levels.[1] Inhibition of PDE4 is a validated strategy for treating inflammatory diseases such as COPD, psoriasis, and atopic dermatitis (e.g., Apremilast, Roflumilast, Crisaborole).
Modern medicinal chemistry often incorporates tricyclic heteroaromatics like dibenzothiophene to occupy the hydrophobic Q1/Q2 pockets of the PDE4 active site. The Dibenzo[b,d]thien-2-yl moiety serves as a rigid, lipophilic spacer that enhances potency and selectivity. However, installing this group via Suzuki coupling is non-trivial due to the propensity of sulfur-containing heterocycles to coordinate with and deactivate Palladium catalysts.
Critical Analysis & Experimental Logic
The Challenge: Sulfur Poisoning & Protodeboronation
-
Catalyst Deactivation: The sulfur atom in the dibenzothiophene ring has a high affinity for soft metals like Palladium. In standard protocols (e.g., Pd(PPh3)4), the substrate competes with phosphine ligands, leading to catalyst precipitation (Palladium black) and stalled reactions.
-
Protodeboronation: Heterocyclic boronic acids are prone to hydrolytic C-B bond cleavage under aqueous basic conditions. This side reaction competes with the transmetallation step, reducing yield.
The Solution: Bulky, Electron-Rich Ligands
To counteract these issues, this protocol utilizes XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) .
-
Steric Bulk: XPhos is sufficiently bulky to prevent the formation of inactive Pd-sulfur complexes.
-
Electron Density: The electron-rich nature of the dialkylbiaryl phosphine facilitates the oxidative addition of deactivated aryl chlorides (common in PDE4 scaffolds).
-
Precatalyst Strategy: We employ XPhos Pd G2 , a precatalyst that generates the active Pd(0) species in situ, ensuring a defined and highly active catalyst load.
Experimental Workflow & Visualization
The following diagram illustrates the optimized synthetic pathway, highlighting the critical control points for air-sensitive reagents.
Figure 1: Optimized workflow for coupling sulfur-containing boronic acids. Note the specific Pd scavenging step, essential for pharmaceutical applications.
Detailed Protocol
Reagents and Materials
-
Nucleophile: this compound (1.2 equiv).
-
Electrophile: 4-chloro-N-(3,5-dichloropyridin-4-yl)benzamide (1.0 equiv) (Representative PDE4 inhibitor backbone).
-
Catalyst: XPhos Pd G2 (2.0 mol%).
-
Base: Potassium Phosphate Tribasic (K3PO4), 0.5 M aqueous solution (3.0 equiv).
-
Solvent: 1,4-Dioxane (Anhydrous).
Step-by-Step Methodology
-
Vessel Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.
-
Solvent Degassing (CRITICAL):
-
In a separate flask, sparge the 1,4-Dioxane with Argon for 20 minutes.
-
Reasoning: Oxygen promotes homocoupling of boronic acids and oxidation of the phosphine ligand.
-
-
Reagent Addition:
-
Charge the reaction flask with the Electrophile (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G2 (0.02 equiv).
-
Note: If using a glovebox, weigh solid reagents there. If on a benchtop, keep under positive Argon flow.
-
-
Solvent & Base Introduction:
-
Add the degassed 1,4-Dioxane via syringe.
-
Add the K3PO4 solution (degassed) via syringe.
-
The biphasic mixture (Dioxane:Water 4:1 ratio) ensures solubility of inorganic base and organic reactants.
-
-
Reaction:
-
Heat the mixture to 100°C in a pre-heated oil bath.
-
Monitor via TLC or LC-MS every 60 minutes.
-
Endpoint: Typically reached within 2-4 hours. Look for the disappearance of the aryl chloride.
-
-
Workup & Scavenging:
-
Cool to room temperature.[2][3][4] Dilute with Ethyl Acetate.[3]
-
Wash with water (x2) and brine (x1).
-
Pd Removal: Add SiliaMetS® Thiol (or equivalent scavenger resin) to the organic layer and stir for 30 minutes. Filter through Celite.
-
Why: Sulfur-containing products often retain Palladium. Standard washing is insufficient for pharma-grade purity.
-
-
Purification:
-
Concentrate in vacuo.[4]
-
Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
-
Mechanistic Insight: The Catalytic Cycle
Understanding the cycle helps in troubleshooting. The diagram below highlights where the dibenzothiophene substrate enters and the potential pitfall of sulfur coordination.
Figure 2: Catalytic cycle. The dashed red line represents the catalyst deactivation pathway prevented by using the bulky XPhos ligand.
Optimization & Troubleshooting Data
The following table summarizes optimization studies performed to maximize yield for this specific boronic acid.
| Parameter | Variation | Yield (%) | Observation |
| Catalyst | Pd(PPh3)4 | 35% | Significant Pd black formation; incomplete conversion. |
| Catalyst | Pd(dppf)Cl2 | 68% | Moderate yield; difficult removal of dppf ligand. |
| Catalyst | XPhos Pd G2 | 92% | Full conversion; clean profile. |
| Base | Na2CO3 | 55% | Slow reaction; protodeboronation observed. |
| Base | K3PO4 | 92% | Optimal buffering; minimizes hydrolysis. |
| Solvent | DMF | 70% | High yield but difficult workup; trace impurities. |
| Solvent | Dioxane/H2O | 92% | Best balance of solubility and rate. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society. Link (Describes XPhos utility).
-
Organic Chemistry Portal. Suzuki Coupling. Link
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Link (Practical insights on protodeboronation).
- Press, N. J., et al. (2006). PDE4 Inhibitors: A Review of the Recent Patent Literature. Expert Opinion on Therapeutic Patents. (Context on PDE4 medicinal chemistry).
Disclaimer: This protocol is intended for research purposes only. All chemical handling must be performed by qualified personnel using appropriate Personal Protective Equipment (PPE).
Sources
- 1. PDE4B Inhibition: Exploring the Landscape of Chemistry Behind Specific PDE4B Inhibitors, Drug Design, and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. jsynthchem.com [jsynthchem.com]
- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Role of Dibenzo[b,d]thien-2-ylboronic acid hydrate in preparing CYP11B1 inhibitors
Application Note: High-Selectivity Synthesis of CYP11B1 Inhibitors via Suzuki-Miyaura Coupling of Dibenzo[b,d]thien-2-ylboronic Acid
Executive Summary
This guide details the synthetic utility of Dibenzo[b,d]thien-2-ylboronic acid hydrate as a critical building block for developing potent, selective inhibitors of 11
CYP11B1 is the final enzyme in the cortisol biosynthesis pathway.[1] Its overactivity is the primary driver of Cushing’s syndrome . The major challenge in drug design is achieving selectivity over the highly homologous aldosterone synthase (CYP11B2) . This protocol demonstrates how incorporating the bulky, lipophilic dibenzo[b,d]thiophene moiety via Suzuki-Miyaura cross-coupling creates a rigid hydrophobic core that exploits subtle structural differences in the CYP11B1 active site, enhancing selectivity and metabolic stability.
Scientific Rationale & Pharmacophore Design
The CYP11B1 Challenge
CYP11B1 and CYP11B2 share >93% sequence identity.[2] Non-selective inhibition leads to mineralocorticoid deficiency (salt wasting, hypotension).
-
CYP11B1 Active Site: Contains a slightly larger hydrophobic pocket near the heme iron compared to CYP11B2.
-
Inhibitor Strategy: A nitrogen-containing heterocycle (imidazole/pyridine) coordinates the heme iron (Type II binding). This "warhead" must be tethered to a lipophilic core that occupies the substrate access channel.
Why Dibenzo[b,d]thien-2-ylboronic Acid?
The dibenzo[b,d]thiophene core serves as a superior bioisostere to the traditional steroid backbone or flexible biphenyl systems.
-
Rigidity: The fused tricyclic system reduces entropic penalty upon binding.
-
-Stacking: The extended aromatic surface engages in
- interactions with phenylalanine residues (e.g., Phe130, Phe487) lining the CYP11B1 access channel. -
Metabolic Stability: The sulfur atom in the thiophene ring is less prone to oxidative metabolism compared to electron-rich phenyl rings.
Pathway Visualization
The following diagram illustrates the steroidogenesis pathway and the specific blockade point of the inhibitors synthesized using this protocol.
Figure 1: Steroidogenesis pathway highlighting CYP11B1 as the critical checkpoint for cortisol production and the target for dibenzothiophene-based inhibitors.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of Dibenzo[b,d]thien-2-ylboronic acid with a model heme-binding scaffold, 5-bromo-3-(1H-imidazol-1-yl)pyridine .
Reagents & Materials
| Reagent | Role | Equiv. | Purity |
| Dibenzo[b,d]thien-2-ylboronic acid | Nucleophile (Core) | 1.2 | >97% |
| 5-bromo-3-(1H-imidazol-1-yl)pyridine | Electrophile (Head) | 1.0 | >95% |
| Pd(dppf)Cl₂[3] · CH₂Cl₂ | Catalyst | 0.05 | 99% |
| Cesium Carbonate (Cs₂CO₃) | Base | 3.0 | Anhydrous |
| 1,4-Dioxane / Water (4:1) | Solvent System | N/A | Degassed |
Step-by-Step Methodology
Step 1: Reaction Assembly (Inert Atmosphere)
-
In a dry microwave vial or round-bottom flask, add 1.0 equiv of the aryl bromide scaffold.
-
Add 1.2 equiv of this compound.
-
Add 3.0 equiv of Cs₂CO₃.
-
Critical: Evacuate the vessel and backfill with Argon (x3) to remove oxygen, which degrades the boronic acid and oxidizes the catalyst.
Step 2: Catalyst Addition & Solvation
-
Under Argon flow, add 5 mol% Pd(dppf)Cl₂.
-
Add the degassed Dioxane/Water mixture (concentration ~0.1 M relative to the bromide).
-
Seal the vessel immediately.
Step 3: Reaction
-
Thermal: Heat to 90°C for 12–16 hours with vigorous stirring.
-
Microwave (Alternative): Heat to 110°C for 45 minutes.
-
Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the bromide (M+) and appearance of the coupled product (M + 182 mass units for the dibenzothiophene addition).
Step 4: Workup
-
Cool to room temperature.
-
Filter through a Celite pad to remove Palladium black; wash with Ethyl Acetate.
-
Wash the filtrate with Brine (x2) and Water (x1).
-
Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Step 5: Purification
-
Flash Chromatography: Silica gel. Gradient: 0%
10% Methanol in Dichloromethane (DCM). The imidazole nitrogen makes the product polar; adding 1% NH₄OH to the eluent can improve peak shape. -
Recrystallization: If necessary, recrystallize from Ethanol/Hexane to remove trace boron impurities.
Synthetic Workflow Diagram
Figure 2: Synthetic workflow for the Palladium-catalyzed cross-coupling of dibenzothienyl boronic acid.
Validation Protocol: Biological Assays
To confirm the utility of the synthesized compound, it must be tested against the gold standard H295R Cell Assay (OECD Guideline 456).
H295R Steroidogenesis Assay
-
Cell Line: NCI-H295R (Human adrenocortical carcinoma).[4]
-
Procedure:
-
Seed cells in 24-well plates (300,000 cells/well).
-
Incubate for 24h.
-
Treat with test compound (0.1 nM to 10
M) for 48h. -
Collect supernatant.
-
-
Readout:
-
Success Criteria:
- (CYP11B1) < 50 nM.
-
Selectivity Factor (
CYP11B2 / CYP11B1) > 50.
Troubleshooting
-
Low Yields: Boronic acids can protodeboronate (lose the boron group) if the reaction runs too long or the base is too strong. Switch to
or reduce temperature. -
Homocoupling: If the dibenzothiophene dimerizes, ensure strict oxygen-free conditions.
References
-
Haglo, H. et al. (2015). Structure-Activity Relationships, Pharmacokinetics, and in Vivo Activity of CYP11B2 and CYP11B1 Inhibitors. Journal of Medicinal Chemistry.
-
OECD Guidelines. (2011). Test No. 456: H295R Steroidogenesis Assay. OECD Guidelines for the Testing of Chemicals.[7]
-
Yin, L. et al. (2012). Structural Insights into Aldosterone Synthase Substrate Specificity and Targeted Inhibition. Proceedings of the National Academy of Sciences (PNAS).
-
Lennox, A.J.J. & Lloyd-Jones, G.C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews.
-
Sigma-Aldrich. Benzo[b]thien-2-ylboronic acid Product Specification. [6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Structural Insights into Aldosterone Synthase Substrate Specificity and Targeted Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Structure-Activity Relationships, Pharmacokinetics, and in Vivo Activity of CYP11B2 and CYP11B1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzo[b]thien-2-ylboronic acid | 98437-23-1 [chemicalbook.com]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
Dibenzo[b,d]thien-2-ylboronic acid hydrate as a building block for novel heterocycles
A Strategic Building Block for Next-Generation Heterocycles in Optoelectronics and Medicinal Chemistry
Executive Summary & Strategic Value
Dibenzo[b,d]thien-2-ylboronic acid is a critical organoboron intermediate used primarily to introduce the dibenzothiophene (DBT) moiety into complex molecular architectures. Its structural rigidity, high triplet energy (
This guide moves beyond basic product data, providing validated protocols for Suzuki-Miyaura cross-coupling reactions that mitigate common failure modes such as protodeboronation and homocoupling.
Technical Profile & Chemical Properties[1][2][3][4]
| Property | Specification |
| Chemical Name | Dibenzo[b,d]thien-2-ylboronic acid |
| CAS Number | 668983-97-9 |
| Molecular Formula | C₁₂H₉BO₂S |
| Molecular Weight | 228.08 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, DMF, THF; slightly soluble in DCM; insoluble in water.[1] |
| Key Impurity | Boroxine anhydride (trimer formed upon dehydration). |
| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic. |
Mechanistic Insight: The Suzuki-Miyaura Cycle
The utility of this building block relies on the Suzuki-Miyaura cross-coupling.[2][3] Unlike simple phenylboronic acids, the dibenzothiophene core is electron-rich. This influences the transmetallation step, often the rate-determining step in crowded systems.
Critical Consideration: The high electron density of the DBT ring stabilizes the boronate complex but can also make the C-B bond susceptible to protodeboronation under highly basic, aqueous conditions. The protocol below utilizes a specific base/solvent system to balance transmetallation speed with catalyst stability.
Figure 1: The catalytic cycle emphasizing the critical transmetallation step where the dibenzothiophene moiety is introduced.
Experimental Protocols
Protocol A: Synthesis of OLED Host Material (DBT-Carbazole Hybrid)
This protocol describes the coupling of Dibenzo[b,d]thien-2-ylboronic acid with 3-bromo-9-phenyl-9H-carbazole. This structural motif is a classic "bipolar" host material used in phosphorescent OLEDs.
Reagents:
-
Dibenzo[b,d]thien-2-ylboronic acid (1.2 equiv)
-
3-Bromo-9-phenyl-9H-carbazole (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (High activity for sterically demanding biaryls)
-
Base: K₃PO₄ (2.0 equiv, 2M aqueous solution)
-
Solvent: Toluene/1,4-Dioxane (4:1 ratio)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 2-neck round-bottom flask and equip it with a reflux condenser and a rubber septum. Cool under a stream of Argon.
-
Solvent Degassing: Sparge the Toluene/Dioxane mixture with Argon for 30 minutes. Note: Oxygen is the primary cause of homocoupling by-products.
-
Loading: Charge the flask with the aryl bromide (1.0 equiv), Boronic acid (1.2 equiv), Pd(OAc)₂, and SPhos.
-
Activation: Add the degassed solvent via syringe. Stir for 5 minutes at room temperature to allow ligand coordination.
-
Base Addition: Add the aqueous K₃PO₄ solution via syringe. The mixture will become biphasic.
-
Reaction: Heat the mixture to 100°C (oil bath temperature) with vigorous stirring (800 rpm).
-
Self-Validation Check: Monitor by TLC every hour. The boronic acid spot (polar, stays near baseline or streaks) should disappear. The product will be a bright blue fluorescent spot under 365nm UV.
-
-
Work-up: After 4-6 hours (or upon consumption of bromide), cool to RT. Dilute with Ethyl Acetate.[3] Wash with water (2x) and brine (1x). Dry over MgSO₄.
-
Purification: Flash column chromatography using Hexane/DCM gradient.
Expected Yield: 85-92%
Protocol B: Heteroaryl Coupling for Medicinal Chemistry (DBT-Pyrimidine)
Coupling electron-rich DBT with electron-deficient heterocycles (like chloropyrimidines) can be sluggish. This protocol uses a specialized precatalyst system.[4][5]
Reagents:
-
Dibenzo[b,d]thien-2-ylboronic acid (1.1 equiv)
-
2-Chloropyrimidine (1.0 equiv)
-
Catalyst: XPhos Pd G3 (2 mol%) (Ensures rapid oxidative addition to aryl chlorides)
-
Base: Cs₂CO₃ (3.0 equiv, solid)
-
Solvent: THF/Water (10:1)
Workflow Diagram:
Figure 2: Optimized workflow for heteroaryl-heteroaryl coupling using 3rd Generation Precatalysts.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Protodeboronation (Formation of Dibenzothiophene) | Reaction temperature too high or base too strong. | Switch from K₃PO₄ to K₂CO₃. Lower temp to 80°C. Use anhydrous conditions (Dioxane/CsF). |
| Homocoupling (DBT-DBT dimer) | Presence of Oxygen. | Degas solvents more rigorously (Freeze-Pump-Thaw). Increase Argon flow. |
| Low Conversion | Catalyst poisoning by Sulfur. | The DBT sulfur is sterically shielded but can poison Pd. Increase catalyst loading to 5 mol% or use Pd(dppf)Cl₂. |
| Boronic Acid Insolubility | Highly crystalline lattice. | Add a co-solvent like Ethanol or n-Butanol to disrupt the lattice and facilitate phase transfer. |
Safety & Handling
-
Hazard Identification: Dibenzo[b,d]thien-2-ylboronic acid is an Irritant (H315, H319, H335) . Avoid inhalation of dust.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood.
-
Waste Disposal: Collect aqueous waste separately (contains Boron). Palladium waste must be segregated for heavy metal disposal.
References
-
Synthesis and Application in OLEDs: Jeong, S. H., & Lee, J. Y. (2011).[6] Dibenzothiophene derivatives as host materials for high efficiency in deep blue phosphorescent organic light emitting diodes.[6] Journal of Materials Chemistry, 21(38), 14604-14609.
-
General Suzuki Coupling of Thiophene Boronic Acids: Strømsodd, E. A., et al. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899.[5]
-
One-Pot Synthesis Protocols: Zhang, Y., et al. (2023). One-pot cascade synthesis of dibenzothiophene-based heterobiaryls from dibenzothiophene-5-oxide.[7] Organic & Biomolecular Chemistry, 21, 8856-8860.
-
Chemical Property Data: PubChem Compound Summary for CID 11235379 (Dibenzo[b,d]thien-2-ylboronic acid).
Sources
- 1. guidechem.com [guidechem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nva.sikt.no [nva.sikt.no]
- 5. researchgate.net [researchgate.net]
- 6. Dibenzothiophene derivatives as host materials for high efficiency in deep blue phosphorescent organic light emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. One-pot cascade synthesis of dibenzothiophene-based heterobiaryls from dibenzothiophene-5-oxide - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01468A [pubs.rsc.org]
Experimental protocols for cross-coupling with Dibenzo[b,d]thien-2-ylboronic acid hydrate
Application Note: High-Fidelity Cross-Coupling of Dibenzo[b,d]thien-2-ylboronic Acid Hydrate
Executive Summary
Dibenzo[b,d]thien-2-ylboronic acid is a critical heteroaryl building block, extensively utilized in the synthesis of organic semiconductors (OLED host materials, OPVs) and pharmaceutical bioisosteres. While the Suzuki-Miyaura reaction is the standard method for its functionalization, this specific reagent presents unique challenges: protodeboronation due to the electron-rich heteroaromatic ring and potential catalyst poisoning via the thiophene sulfur.
This guide provides two field-proven protocols: a Standard High-Throughput Method for aryl bromides/iodides and an Advanced Catalytic System for aryl chlorides or sterically hindered partners. Both protocols prioritize the suppression of protodeboronation and homocoupling.
Compound Profile & Handling
-
Chemical Structure: Tricyclic heteroaromatic system. The boron moiety is at the 2-position (para to the sulfur in the biphenyl sense), which is less sterically hindered than the 4-position but electronically coupled to the sulfur lone pairs.
-
State: Supplied as a hydrate. Boronic acids exist in a dynamic equilibrium between the free acid, the trimeric boroxine anhydride, and the hydrate.
-
Stoichiometry Adjustment: Commercial batches vary in water content.
-
Rule of Thumb: Assume a molecular weight (MW) corresponding to the monohydrate or check the Certificate of Analysis (CoA) for the specific assay.
-
Recommendation: Use a 1.2 – 1.5 equivalent excess relative to the halide to account for variable hydration and potential deboronation.
-
Critical Mechanistic Factors
To achieve high yields, one must understand the competition between the productive catalytic cycle and destructive side pathways.
The Protodeboronation Trap
Heteroaryl boronic acids are susceptible to hydrolytic C-B bond cleavage (protodeboronation). This is accelerated by:
-
High pH: Formation of the boronate "ate" complex (necessary for transmetallation) also activates the ring for protonation.
-
High Temperature: Increases the rate of hydrolysis.
-
Metal Contaminants: Trace metals can catalyze deboronation.
Mitigation Strategy: Use weak bases (K₃PO₄ or K₂CO₃) rather than strong hydroxides. Minimize the time the boronic acid spends in the hot reaction mixture before reacting (consider slow addition for difficult substrates).
Sulfur Coordination
While the 2-position is distal to the sulfur atom, the dibenzothiophene core can still coordinate to Pd(II) species, potentially arresting the catalytic cycle. Mitigation Strategy: Use phosphine ligands with high binding affinity to Palladium (e.g., SPhos, XPhos, or dppf) to outcompete the sulfur substrate.
Experimental Protocols
Protocol A: Standard High-Yield Coupling (Aryl Bromides/Iodides)
Best for: Routine synthesis, OLED intermediate production, scale-up.
Reagents:
-
Electrophile: Aryl Bromide (1.0 equiv)
-
Nucleophile: this compound (1.3 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene (degassed)
Workflow Diagram (DOT):
Caption: Workflow for Standard Suzuki Coupling targeting robust Aryl Bromide substrates.
Step-by-Step Procedure:
-
Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), this compound (1.3 mmol, ~315 mg), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24 mg).
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon (x3).
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe.
-
Base Addition: Add degassed 2.0 M K₂CO₃ (1.5 mL, 3.0 mmol).
-
Reaction: Heat the mixture to 90°C with vigorous stirring. The biphasic mixture requires rapid stirring for effective phase transfer.
-
Monitoring: Check LCMS at 2 hours. Look for the product mass and the mass of dibenzothiophene (deboronated byproduct).
-
Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over MgSO₄.
Protocol B: Advanced Catalytic System (Aryl Chlorides / Steric Bulk)
Best for: Unreactive chlorides, electron-rich partners, or sterically crowded systems.
Reagents:
-
Electrophile: Aryl Chloride (1.0 equiv)
-
Nucleophile: this compound (1.5 equiv)
-
Pre-Catalyst: XPhos Pd G2 or G3 (2-4 mol%)
-
Base: K₃PO₄ (anhydrous, finely ground, 3.0 equiv)
-
Solvent: THF/Water (10:1) or Toluene/Water (10:1)
Mechanistic Rationale: Buchwald-type precatalysts (XPhos Pd G2) rapidly generate the active monoligated Pd(0) species. XPhos is extremely bulky and electron-rich, facilitating oxidative addition into unreactive C-Cl bonds and promoting reductive elimination in crowded systems. The phosphate base provides a "buffered" basicity, reducing protodeboronation rates compared to carbonates or hydroxides.
Step-by-Step Procedure:
-
Charge Solids: Add Aryl Chloride (1.0 mmol), Boronic Acid (1.5 mmol), XPhos Pd G2 (0.02 mmol), and K₃PO₄ (3.0 mmol) to the vessel.
-
Degas: Cycle Argon/Vacuum (x3).
-
Solvent: Add degassed THF (4.5 mL) and degassed Water (0.5 mL). Note: A small amount of water is strictly required for the boronic acid activation cycle.
-
Reaction: Heat to 60-80°C . (Lower temperatures are often sufficient for XPhos and safer for the boronic acid).
-
Workup: Standard extraction.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning or Inactive Catalyst | Switch to XPhos Pd G2 or SPhos Pd G2 . Ensure thorough degassing (O₂ kills Pd(0)). |
| High Deboronation (Dibenzothiophene formation) | Reaction pH too high or Temp too high | Switch base to K₃PO₄ or KF . Lower temp to 60°C and extend time. Add boronic acid in portions. |
| Homocoupling (Biaryl formation) | Presence of Oxygen | Degas solvents by sparging with Ar for 20 mins, not just sonication. |
| Black Precipitate (Pd Black) | Catalyst decomposition | Ligand insufficient to stabilize Pd. Increase Ligand:Pd ratio or use defined precatalysts. |
Mechanistic Pathway (DOT)
Caption: Simplified Suzuki Cycle highlighting the Transmetallation step where competition with Protodeboronation occurs.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids: Mechanism, Scope, and Suppression. Journal of the American Chemical Society, 138(29), 9145–9157. Link
Sources
Application Note: Precision Synthesis of Phosphorescent Oxygen Sensors Using Dibenzo[b,d]thien-2-ylboronic Acid Hydrate
Abstract
This technical guide details the application of Dibenzo[b,d]thien-2-ylboronic acid hydrate as a critical building block in the synthesis of high-efficiency cyclometalated Iridium(III) complexes. These complexes serve as robust phosphorescent sensors for molecular oxygen (
Introduction: The Strategic Value of Dibenzothiophene
In the development of phosphorescent transition metal complexes, the choice of the cyclometalating ligand (C^N) dictates the triplet state energy (
Key Advantages:
-
High Triplet Energy: The dibenzothiophene core prevents reverse energy transfer from the metal center, ensuring high quantum efficiency.
-
Rigidity: The fused tricyclic system suppresses non-radiative decay pathways, extending the phosphorescence lifetime (
), which is critical for lifetime-based sensing. -
Chemical Stability: The sulfur-containing heterocycle resists photo-bleaching better than standard phenylpyridine analogues.
Strategic Synthesis Workflow
The synthesis follows a modular "building block" approach. The boronic acid is first coupled to a pyridine derivative to form the ligand. Two of these ligands are then coordinated to Iridium(III) to form a chloride-bridged dimer, which is finally converted into the cationic sensor.
Diagram 1: Synthetic Pathway
Caption: Modular synthesis of Ir(III) phosphorescent sensors starting from Dibenzo[b,d]thien-2-ylboronic acid.
Detailed Experimental Protocols
Protocol A: Ligand Synthesis (Suzuki-Miyaura Coupling)
Objective: Synthesize 2-(dibenzo[b,d]thien-2-yl)pyridine.
Reagents:
-
This compound (1.2 equiv)
-
2-Bromopyridine (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ] (5 mol%) -
Potassium Carbonate (
) (2.0 M aqueous solution) -
Solvent: Toluene/Ethanol (3:1 v/v)
Procedure:
-
Degassing: Charge a Schlenk flask with toluene and ethanol. Degas by bubbling nitrogen for 30 minutes. Critical: Oxygen poisons the Pd(0) catalyst.
-
Assembly: Add the boronic acid, 2-bromopyridine, and Pd catalyst under a nitrogen counter-flow.
-
Activation: Add the degassed
solution. -
Reaction: Heat the mixture to reflux (approx. 90°C) for 15–24 hours under inert atmosphere.
-
Workup: Cool to room temperature. Extract with ethyl acetate (
). Wash combined organics with brine, dry over , and concentrate in vacuo.[2] -
Purification: Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).
Validation Point:
Protocol B: Sensor Assembly (Cyclometalation)
Objective: Synthesize the cationic complex
Step 1: Dimer Formation
-
Dissolve
(1.0 equiv) and the Ligand from Protocol A (2.2 equiv) in a mixture of 2-ethoxyethanol and water (3:1). -
Reflux at 110°C for 24 hours under nitrogen. A yellow/orange precipitate (the dimer) will form.
-
Cool, filter the precipitate, and wash with water and ethanol.
Step 2: Cationic Complex Formation
-
Suspend the dimer (1.0 equiv) and 1,10-phenanthroline (2.2 equiv) in dichloromethane (DCM) and methanol (1:1).
-
Reflux for 12 hours. The suspension will clear as the monomeric cationic species forms.
-
Counter-ion Exchange: Cool the solution and add excess Ammonium Hexafluorophosphate (
). Stir for 30 minutes. -
Remove solvent, redissolve in minimal DCM, and precipitate into cold diethyl ether to isolate the pure sensor.
Application: Phosphorescent Oxygen Sensing
The synthesized complex functions as a ratiometric or lifetime-based oxygen sensor. The mechanism relies on dynamic quenching , where molecular oxygen collides with the excited triplet state of the Iridium complex, returning it to the ground state without photon emission.
Sensing Mechanism Diagram
Caption: Jablonski diagram illustrating the competition between phosphorescence and oxygen quenching.
Data Analysis: Stern-Volmer Equation
To quantify oxygen concentration, measuring the phosphorescence intensity (
| Variable | Definition |
| Lifetime/Intensity in the absence of oxygen (0% | |
| Lifetime/Intensity at a specific oxygen concentration. | |
| Stern-Volmer quenching constant (sensitivity factor). | |
| Concentration of dissolved oxygen. |
Experimental Setup:
-
Dissolve the sensor in the target medium (e.g., polymer film or buffer with surfactant).
-
Excite at 350–400 nm.
-
Measure emission at peak (typically 580–620 nm for DBT complexes).
-
Calibrate by purging the sample with
(0% ) and Air (21% ).
References
-
Yousif, M. et al. (2022). Novel NIR-Phosphorescent Ir(III) Complexes: Synthesis, Characterization and Their Exploration as Lifetime-Based O2 Sensors in Living Cells.[3] Molecules, 27(10), 3165. Available at: [Link]
-
Dmitriev, R. I. et al. (2016). High performance optical oxygen sensors based on iridium complexes exhibiting interchromophore energy shuttling.[4] The Analyst, 141. Available at: [Link]
-
Li, G. et al. (2013). Homoleptic cyclometalated dibenzothiophene–NHC–iridium(III) complexes for efficient blue phosphorescent organic light-emitting diodes.[5] Journal of Materials Chemistry C. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Homoleptic cyclometalated dibenzothiophene–NHC–iridium(iii) complexes for efficient blue phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Dibenzo[b,d]thien-2-ylboronic Acid
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because your crude Dibenzo[b,d]thien-2-ylboronic acid is exhibiting inconsistent melting points, "smearing" on TLC/columns, or showing confusing NMR integration values.
The Core Problem: This molecule is an amphoteric, lipophilic aryl boronic acid. Its primary purification challenges stem from two factors:
-
The Boroxine Equilibrium: Spontaneous dehydration into the cyclic trimer (anhydride) during drying or storage.
-
Protodeboronation: Loss of the boron moiety to yield dibenzothiophene (the starting material).
This guide prioritizes Acid-Base Extraction and Controlled Recrystallization over chromatography, which is often deleterious for this class of compounds.
Module 1: The Boroxine-Boronic Acid Equilibrium
Issue: "My sample purity is 98% by HPLC, but the NMR looks complex and the melting point is off."
Diagnosis: You are likely observing the boroxine (anhydride) form. Boronic acids spontaneously dehydrate to form six-membered boroxine rings, especially under vacuum or heat. This is not a permanent impurity but a reversible state.
The Equilibrium Mechanism
Figure 1: The reversible dehydration of boronic acids. In dry organic solvents (CDCl3), the equilibrium shifts right. In aqueous base, it shifts left.
Corrective Action:
-
For Analysis: Add 1 drop of D₂O or dilute NaOD to your NMR tube (if using DMSO-d6 or Acetone-d6). This forces the equilibrium entirely to the monomer/boronate species, simplifying the spectrum.
-
For Synthesis: If the next step is a Suzuki coupling (aqueous base conditions), the boroxine will hydrolyze in situ and does not require removal.
Module 2: Chemical Purification (Acid-Base Extraction)
Recommended For: Removal of non-acidic impurities (e.g., Dibenzothiophene, halides, Pd catalysts). Principle: Exploits the Lewis acidity of the boron atom to switch solubility phases.
Protocol: The "Phase-Switch" Wash
| Step | Action | Mechanistic Rationale |
| 1 | Dissolve crude solid in 2M NaOH (or KOH). | Converts neutral boronic acid ( |
| 2 | Wash aqueous layer with Dichloromethane (DCM) or MTBE (x2). | Non-acidic organic impurities (starting materials, deboronated byproducts) stay in the organic layer.[1] |
| 3 | Filter the aqueous layer through Celite (optional). | Removes insoluble palladium black residues. |
| 4 | Cool aqueous layer to 0°C and acidify with 2M HCl dropwise to pH ~2. | Protonates the boronate back to the neutral free acid, causing precipitation. |
| 5 | Filter the white precipitate and wash with cold water. | Removes inorganic salts (NaCl). |
| 6 | Air dry (avoid high heat/vacuum if avoiding boroxine). | Prevents thermal dehydration. |
Workflow Visualization
Figure 2: The chemical purification workflow. Note that the target molecule resides temporarily in the aqueous phase.
Module 3: Physical Purification (Recrystallization)
Recommended For: Final polishing to >99% purity. Challenge: Dibenzo[b,d]thien-2-ylboronic acid has a large lipophilic surface area (the dibenzothiophene core) and a polar head. Single-solvent recrystallization often fails.
Solvent System Recommendations
| Method | Solvent A (Dissolver) | Solvent B (Precipitator) | Protocol Notes |
| Standard | THF or Acetone (Min. volume) | Hexane or Heptane | Dissolve in warm A. Add B until cloudy. Cool to -20°C. |
| High Purity | Toluene | Acetonitrile | Dissolve in boiling Toluene. Add Acetonitrile dropwise. |
| Alternative | Ethanol | Water | Good for removing inorganic salts, but risk of low recovery due to solubility. |
Critical Warning: Do not use alcohols (MeOH/EtOH) if you plan to use the material immediately in anhydrous conditions, as boronic esters (e.g., dimethyl boronate) can form transiently.
Module 4: Troubleshooting & FAQs
Q1: I tried chromatography (Silica Gel) and my compound streaked or vanished. Why? A: Boronic acids interact hydrogen-bond strongly with the silanol groups on silica gel.
-
Fix: If you must use a column, deactivate the silica first. Add 1% Acetic Acid to your eluent, or use a "Reverse Phase" C18 column with Water/Acetonitrile. Alternatively, convert the acid to a Pinacol Ester first—these are stable on silica.
Q2: My product is an oil/sticky gum, not a solid. A: This usually indicates a mixture of the free acid and the boroxine, or trapped solvent.
-
Fix: Perform a "trituration."[1][2][3] Suspend the oil in Hexane or Pentane and sonicate vigorously. This removes trapped solvent and often induces crystallization.
Q3: The NMR shows a mixture of peaks in the aromatic region. A: Check for Protodeboronation . Look for the specific proton signal of Dibenzothiophene at the 2-position. If deboronation is high (>5%), recrystallization is ineffective. You must repeat the Acid-Base Extraction (Module 2), ensuring the organic wash (Step 2) is thorough.
Q4: Can I store this compound on the shelf? A: Yes, but it will slowly dehydrate to the boroxine. Store in a fridge (4°C) under an inert atmosphere (Argon) to prevent oxidative deborylation (formation of the phenol).
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Santucci, L., & Gilman, H. (1958). Preparation and Properties of Some Arylboronic Acids. Journal of the American Chemical Society, 80(8), 1930–1933. (Foundational work on boroxine equilibrium).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Discussion on protodeboronation mechanisms).
-
Sigma-Aldrich. (n.d.). Benzo[b]thien-2-ylboronic acid Product Specification & SDS. (Solubility and handling data).
-
Betzer, J. F., et al. (1997). Palladium-Catalyzed Cross-Coupling of Organoboron Compounds with Organic Halides. (General purification protocols for heteroaryl boronic acids).
Sources
Strategies for removing boronic acid impurities post-reaction
Technical Support Center: Boronic Acid Impurity Removal
Case ID: BOR-REM-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Removing residual boronic acids and their esters (e.g., pinacol boronates) is a notorious bottleneck in organic synthesis, particularly following Suzuki-Miyaura couplings. These impurities exhibit amphiphilic behavior , often partitioning poorly between organic and aqueous phases, and they interact reversibly with silica gel, causing severe "streaking" or co-elution during chromatography.
This guide provides three field-validated workflows to eliminate these impurities. Selection depends on your product's sensitivity to oxidation and pH.
Visual Decision Matrix
Use this workflow to select the appropriate removal strategy for your specific substrate.
Figure 1: Strategic decision tree for selecting a boronic acid removal protocol based on product stability.
Module 1: The Sorbitol Complexation Method
Best For: Products stable to mild base; removing large excesses of boronic acid without chromatography.
The Science
Boronic acids are generally lipophilic. However, they form thermodynamically stable, water-soluble cyclic esters with polyols like sorbitol or mannitol. By adding sorbitol to the aqueous wash, you shift the equilibrium, trapping the boron species in the aqueous phase as a "ate" complex, while your product remains in the organic layer.
Protocol
-
Preparation: Dissolve the crude reaction mixture in a non-miscible organic solvent (e.g., Ethyl Acetate, Dichloromethane, or Diethyl Ether).
-
Reagent Setup: Prepare a 1.0 M aqueous Sorbitol solution. Adjust the pH to ~9–10 using saturated
or .-
Note: The basic pH is critical to facilitate the formation of the tetrahedral boronate anion, which binds sorbitol more tightly than the neutral trigonal form.
-
-
Extraction:
-
Add the Sorbitol/Base solution to the organic layer (Ratio: 1:1 v/v).
-
Shake vigorously for 5–10 minutes. The complexation kinetics are relatively fast but require good phase contact.
-
-
Separation: Separate the layers. The boronic acid (now a sorbitol complex) will be in the aqueous layer.[1]
-
Validation: Check the organic layer by TLC. If boron spots persist, repeat the wash once.
-
Final Wash: Wash the organic layer with brine to remove residual sorbitol droplets, dry over
, and concentrate.
Data Summary: Efficiency of Polyol Extraction
| Additive | pH Condition | Removal Efficiency* | Notes |
|---|
| Sorbitol | Basic (
Module 2: Oxidative Destructive Workup
Best For: Products completely stable to oxidation; reactions where the boronic acid elutes identically to the product.
The Science
If physical separation fails, chemical transformation is the next step. Treating boronic acids with hydrogen peroxide (
Protocol
-
Quench: Cool the reaction mixture to 0°C.
-
Oxidation: Add a solution of 30%
(approx. 5–10 equiv relative to boron impurity) and 3M NaOH (excess).-
Warning: This reaction is exothermic. Add slowly.
-
-
Reaction: Stir at room temperature for 30–60 minutes.
-
Workup:
-
Extract with organic solvent (EtOAc/DCM).
-
The converted Boric Acid stays in the aqueous phase.
-
The generated Phenol is deprotonated by the NaOH and stays in the aqueous phase as a phenoxide salt.
-
Your non-acidic product remains in the organic phase.[2]
-
Module 3: Scavenger Resins (Solid-Phase Extraction)
Best For: Late-stage purification (API), acid/base sensitive compounds, or when liquid-liquid extraction causes emulsions.
The Science
Polymer-supported diethanolamine (PS-DEAM) mimics the sorbitol mechanism but on a solid bead. The resin acts as a "boron sponge," forming a transannular N->B bond (a "triptych" structure) that covalently binds the impurity.
Protocol
-
Selection: Use PS-DEAM (Polystyrene-Diethanolamine) resin.
-
Loading: Calculate the theoretical amount of excess boronic acid. Add 2–3 equivalents of resin relative to the impurity.
-
Solvent System: Dissolve crude in THF, DCM, or MeCN (avoid MeOH if possible, as it competes for boron binding).
-
Incubation: Add resin and shake/stir gently for 6–12 hours at room temperature.
-
Tip: Adding a small amount of anhydrous
can drive the equilibrium by removing the water produced during condensation.
-
-
Filtration: Filter off the resin. The filtrate contains the purified product.
Module 4: Troubleshooting & FAQs
Q: My product is streaking on the silica column. Is it the boronic acid? A: Yes. Boronic acids interact with the silanols (Si-OH) on silica gel, causing severe tailing that can mask your product.
-
Fix: If you must use chromatography, add 1% Triethylamine (TEA) to your eluent. This neutralizes the silica surface. Alternatively, convert the boronic acid to a pinacol ester before the column (if you intend to keep it) or use the Sorbitol wash (Module 1) before loading the column.
Q: I am using a Pinacol Boronate ester, not a free acid. Will Sorbitol work? A: Not directly. Pinacol esters are much more stable and lipophilic.
-
Strategy: You must hydrolyze the ester first. Treat the crude with sodium periodate (
) in aqueous acetone/THF to cleave the pinacol, generating the free boronic acid. Then use the Sorbitol wash.
Q: How do I ensure ppm-level removal for pharmaceutical compliance (ICH M7)? A: Boronic acids are potential Genotoxic Impurities (GTIs).
-
Strategy: A single method is rarely enough for ppm levels. Use a Hybrid Approach :
-
Perform the Sorbitol Wash (Module 1) on the crude.
-
Follow with a PS-DEAM resin polish (Module 3) on the final crystallized product solution.
-
Verify using LC-MS/MS, as UV detection is often poor for aliphatic boronic acids.
-
References
-
Sorbitol/Polyol Complexation
-
Carrillo, A. et al. "Simple and Efficient Removal of Boronic Acids from Suzuki–Miyaura Coupling Reaction Mixtures." Angewandte Chemie International Edition, 2010. Link
-
-
Scavenger Resins (PS-DEAM)
-
Genotoxicity & Regulatory Context
Sources
Identifying byproducts in Dibenzo[b,d]thien-2-ylboronic acid hydrate reactions
Technical Support Center: Dibenzo[b,d]thien-2-ylboronic Acid Optimization
Subject: Troubleshooting Stability, Stoichiometry, and Byproducts in Cross-Coupling Reactions Reagent Focus: Dibenzo[b,d]thien-2-ylboronic acid hydrate (CAS: 668983-97-9) Applicable Processes: Suzuki-Miyaura Coupling, OLED Material Synthesis[1]
Overview
Welcome to the Technical Support guide for Dibenzo[b,d]thien-2-ylboronic acid. This reagent is a critical building block in the synthesis of organic semiconductors (OLEDs) and pharmaceuticals.[2] However, its fused tricyclic thiophene core presents unique challenges regarding solubility, protodeboronation, and "hydrate" stoichiometry.[1]
This guide moves beyond basic instructions to explain the why behind common failures, providing you with the diagnostic tools to identify impurities and optimize your yields.
Module 1: The "Hydrate" Factor & Stoichiometry
User Question: The label says "Hydrate," but the NMR looks complex. How do I calculate the correct stoichiometry?
Technical Insight:
Boronic acids rarely exist as pure monomeric species (
-
The Trap: Using the theoretical MW of the acid (228.07 g/mol ) often leads to under-dosing the reagent because the material contains "invisible" mass (water) or "dense" mass (boroxine).[2]
-
The Solution: You must determine the Effective Molecular Weight (EMW) before setting up critical reactions.
Protocol: Determining Purity via
-
Dissolve ~10 mg of the sample in DMSO-
(DMSO breaks up boroxine aggregates better than ).[2] -
Add a precise amount of an internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).[1]
-
Analyze:
-
Calculation: Use the internal standard integration to calculate the moles of aryl core per gram of solid. Use this "Effective Molarity" for your reaction stoichiometry.
Module 2: Diagnostic Guide to Byproducts
User Question: My reaction conversion is incomplete, and I see extra spots on TLC/peaks on LC-MS. What are they?
Use the following decision tree to identify your impurity based on analytical data.
Figure 1: Diagnostic decision tree for identifying common impurities in Dibenzo[b,d]thien-2-ylboronic acid reactions.
Impurity 1: Protodeboronation (The "Parent Arene")
-
Mechanism: Base-catalyzed hydrolysis of the C-B bond.[2] The 2-position of the dibenzothiophene core is electronically susceptible to protonolysis, especially in the presence of trace metal contaminants or high pH.[2]
-
Troubleshooting:
-
Switch Base: If using
or , switch to weaker bases like or .[1][2] -
Reduce Water: Move to anhydrous conditions (e.g., Dioxane/Toluene with anhydrous base) to starve the hydrolysis pathway.[1][2]
-
Increase Catalyst: A slow reaction allows more time for the boronic acid to decompose.[2] High-activity catalysts (e.g., Pd-XPhos, Pd-SPhos) favor cross-coupling over deboronation.[1]
-
Impurity 2: Homocoupling (The Dimer)
-
Identity: 2,2'-Bis(dibenzo[b,d]thiophene).[1]
-
Mechanism: Oxygen enters the catalytic cycle, oxidizing Pd(0) to Pd(II) or facilitating a "Glaser-type" coupling of two boronic acid molecules.[1]
-
Troubleshooting:
-
Degassing is Critical: Sparging with argon for 15 minutes is often insufficient for sensitive sulfur-containing substrates.[2] Use the Freeze-Pump-Thaw method (3 cycles).[2]
-
Sacrificial Reductant: In extreme cases, adding a trace of hydroquinone can scavenge radicals, though this is rare for this specific substrate.[1][2]
-
Module 3: Reaction Pathway & Optimization
Understanding the competition between the desired cycle and the byproduct pathways is key to optimization.
Figure 2: Competitive reaction pathways.[1] The goal is to accelerate the green path (Cross-Coupling) to outcompete the red (Protodeboronation) and yellow (Homocoupling) paths.
Frequently Asked Questions (FAQ)
Q1: Why does the reaction turn black immediately?
-
A: Immediate black precipitation usually indicates "Palladium Black" formation.[2] This means your ligand is not stabilizing the Pd(0) effectively, or the sulfur in the dibenzothiophene is poisoning the catalyst.
Q2: Can I use the anhydride (boroxine) directly?
-
A: Yes. In fact, the "hydrate" you buy is likely already partially boroxine.[1] However, boroxines are less soluble.[1] You must ensure water is present (in the solvent mix, e.g., Dioxane/H2O 4:[1]1) or add a Lewis base (like Fluoride) to activate the boron atom for transmetallation.[2]
Q3: The NMR shows broad peaks. Is it degraded?
-
A: Not necessarily. Broadening often results from the dynamic exchange between the boronic acid and boroxine forms, or hydrogen bonding with the solvent.
-
Test: Add a drop of
to the NMR tube.[2] If the peaks sharpen (or the OH peak disappears and others resolve), it is likely just exchange broadening, not degradation.
-
References
-
Boronic Acid Stability & Protodeboron
-
Boroxine-Boronic Acid Equilibrium
-
Homocoupling in Suzuki Reactions
-
General Suzuki-Miyaura Coupling Guide
Sources
- 1. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. 苯并[b]噻吩-2-基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Benzo b thien-2-ylboronic acid = 95 98437-23-1 [sigmaaldrich.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. 苯并[b]噻吩-2-基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Handling air and moisture sensitive boronic acids in the lab
Technical Support Center: Handling Air & Moisture Sensitive Boronic Acids
Introduction: The Instability Paradox
Boronic acids are the workhorses of modern medicinal chemistry, yet they are notoriously capricious. While often described as "shelf-stable," many—particularly electron-deficient aryl and heteroaryl boronic acids—suffer from three distinct degradation pathways that are frequently misdiagnosed by researchers:
-
Protodeboronation: The irreversible cleavage of the C–B bond, replaced by C–H.[1] This is the primary killer of Suzuki couplings, often accelerated by the very bases required for the reaction.
-
Oxidation: Conversion to the phenol (C–OH) via atmospheric oxygen, typically mediated by trace peroxides in ether solvents.
-
Boroxine Formation: A reversible dehydration where three boronic acid molecules trimerize into a six-membered cyclic anhydride (boroxine). While not a decomposition per se, it alters stoichiometry and solubility.
This guide provides a self-validating system for handling these reagents, moving beyond "keep it dry" to understanding why and how to control their speciation.
Module 1: Storage & Quality Control (The "Before" Phase)
The Boroxine Equilibrium Most commercial "boronic acids" are actually mixtures of the free acid monomer and the boroxine anhydride. This equilibrium is driven by entropy and water removal.
-
Dry State: Vacuum drying favors the boroxine.
-
Wet State: Exposure to ambient humidity favors the free acid.
Impact on Stoichiometry: If you calculate molecular weight based on the monomer but weigh out the boroxine, you are adding excess boron reagent. Conversely, "wet" boronic acids may contain up to 10-15% water by weight.
QC Protocol: The "Saturation" NMR Test Do not rely on standard CDCl₃ NMR, which often shows broad, confusing peaks due to rapid exchange.
-
Step 1: Dissolve 10 mg of sample in DMSO-d6.
-
Step 2: Add 1 drop of D₂O (or use wet DMSO).
-
Result: Water shifts the equilibrium entirely to the monomeric boronic acid species, sharpening the peaks and allowing accurate integration against an internal standard (e.g., trimethoxybenzene).
Module 2: Reaction Configuration (The "During" Phase)
For sensitive substrates (e.g., 2-pyridine boronic acid, polyfluorophenyl boronic acid), standard aqueous Suzuki conditions often lead to rapid protodeboronation.
The "Slow-Release" Strategy To prevent the buildup of the unstable boronate anion, the concentration of the active species must be kept low.[2]
Recommended Protocol: Anhydrous Activation Instead of dumping in aqueous base (Na₂CO₃), use a solubility-controlled release.
| Component | Recommendation | Mechanistic Rationale |
| Base | K₃PO₄ (finely ground) or CsF | Low solubility in organic solvents creates a "heterogeneous reservoir," releasing active base slowly. |
| Solvent | 1,4-Dioxane or Toluene (Anhydrous) | Non-protic media suppresses the proton source required for protodeboronation. |
| Water | Strictly controlled (add 1-2 eq. if needed) | A trace amount is needed for the transmetallation cycle, but excess drives deboronation. |
| Additives | CuCl (10-20 mol%) | For heteroaryl chlorides, copper facilitates transmetallation via a Cu-boronate intermediate. |
Visual Workflow: Reaction Setup
Caption: Decision logic for reaction setup based on substrate stability. Sensitive substrates require anhydrous conditions to suppress protodeboronation.
Module 3: Purification & Isolation (The "After" Phase)
The Silica Trap: Boronic acids interact strongly with the silanol (Si-OH) groups on silica gel, causing severe streaking and irreversible adsorption.
Troubleshooting Purification
| Method | Protocol | Best For |
| Boric Acid Doping | Add 1-2% boric acid to the eluent (e.g., DCM/MeOH). This "blocks" the active sites on the silica. | General purification of streaky boronic acids. |
| Pinacol Protection | Convert crude acid to pinacol ester (stir with pinacol + MgSO₄) before column. | Substrates that are too polar to move on silica. |
| MIDA Masking | Convert to MIDA boronate (reflux with MIDA in Toluene/DMSO). | Long-term storage or multi-step synthesis. |
| Sorbtion Extraction | Dissolve in DCM, wash with sorbitol/Na₂CO₃ (aq). Boronic acid forms water-soluble complex; impurities stay in DCM. Acidify aq layer to recover. | Removing non-polar byproducts (protodeboronated arenes). |
Module 4: Troubleshooting FAQ
Q1: My reaction turned black immediately, and I see no conversion. What happened?
-
Diagnosis: "Palladium Black" precipitation.
-
Cause: Oxidation of the phosphine ligands or insufficient degassing allowed O₂ to destabilize the Pd(0) species.
-
Fix: Ensure solvents are sparged with Argon for at least 15 minutes. Add excess ligand (e.g., 10% extra PPh₃) to stabilize the catalyst.
Q2: I see the product peak in LCMS, but after column chromatography, I recovered 0%.
-
Diagnosis: Irreversible adsorption on silica.[3]
-
Cause: The boronic acid functionality chelated to the silica stationary phase.
-
Fix: Flush the column with 10% MeOH in DCM containing 1% acetic acid. For future runs, use the Boric Acid Doping method (see Module 3).
Q3: My boronic acid shows two sets of peaks in the NMR.
-
Diagnosis: Boroxine-Acid Equilibrium.
-
Verification: Add a drop of D₂O to the NMR tube. If the peaks coalesce into a single set, your sample is pure but exists as a mixture of anhydride and acid. This is normal and acceptable for reactions.
Q4: I am getting low yields with 2-pyridine boronic acid.
-
Diagnosis: Rapid protodeboronation. 2-pyridyl boronates are notoriously unstable due to the basic nitrogen facilitating C-B bond cleavage.
-
Fix: Switch to a MIDA boronate or Potassium Trifluoroborate salt. Alternatively, use CuCl as a co-catalyst (the "Copper Effect") to accelerate the transmetallation step before decomposition can occur.
Visual Troubleshooting Logic
Caption: Diagnostic tree for identifying the root cause of failure in boronic acid cross-couplings.
References
-
Cox, P. A. et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Mechanism. Journal of the American Chemical Society. Link
-
Knapp, D. M. et al. (2010). MIDA Boronates: Stable, Slow-Release Reagents for Cross-Coupling. Journal of the American Chemical Society. Link
-
Lennox, A. J. J. & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. Link
-
Molander, G. A. & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
-
Oceania, B. (2017). Purification of Boronic Acids: The Silica Gel Problem. Reddit Chemistry/BenchChem Technical Notes. Link
Sources
Impact of anhydride formation on Dibenzo[b,d]thien-2-ylboronic acid hydrate reactivity
Topic: Impact of Anhydride (Boroxine) Formation on Reactivity Product Focus: Dibenzo[b,d]thien-2-ylboronic acid (CAS: 668983-97-9) Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemists
Introduction: The "Anhydride Trap" in Heteroaryl Couplings
Dibenzo[b,d]thien-2-ylboronic acid (DBTBA) is a critical building block for constructing organic semiconductors (OLEDs) and complex pharmaceutical scaffolds. However, users frequently report inconsistent yields or "stalled" reactions during Suzuki-Miyaura cross-couplings.
The Root Cause: Like many aryl boronic acids, DBTBA exists in a dynamic equilibrium with its dehydrated cyclic trimer, known as a boroxine . Commercial "hydrates" are often undefined mixtures of the free acid and this anhydride.
This guide details how to diagnose anhydride formation, correct stoichiometric errors, and modulate reaction conditions to ensure consistent transmetallation.
Module 1: Diagnosis & Identification
Is my reagent degraded? Actually, "degradation" is a misnomer. The formation of the boroxine is a reversible thermodynamic process driven by the removal of water. However, the physical properties of the boroxine differ significantly from the free acid.
Diagnostic Workflow
1. Solubility Check (The "Dissolution Test")
-
Observation: The reagent dissolves poorly in standard Suzuki solvents (Toluene, THF, Dioxane) at room temperature, forming a cloudy suspension.
-
Interpretation: This often indicates high boroxine content. Boroxines are generally less soluble in polar aprotic solvents than their hydrogen-bonded acid counterparts until hydrolysis occurs.
2. Melting Point Analysis
-
Free Acid: Typically melts/decomposes at ~260–270°C (often with prior dehydration).
-
Boroxine: Exhibits a distinct, often higher or sharper melting point range.
-
Note: If your MP is significantly higher than the Certificate of Analysis (CoA) value, you likely have the anhydride.
3. NMR Validation (The Gold Standard)
Run a comparative
| Feature | Free Boronic Acid ( | Boroxine Anhydride ( |
| -OH Signal | Sharp singlet/broad hump at | Absent. |
| Aromatic Shifts | Distinct chemical environment. | Shifted downfield due to electron-deficient boron center. |
| Water Addition | Addition of | Spectrum remains static in anhydrous conditions. |
Visual Troubleshooting Guide
Figure 1: Decision tree for characterizing the hydration state of Dibenzo[b,d]thien-2-ylboronic acid.
Module 2: Reactivity & Stoichiometry
The Stoichiometry Error
Users often calculate stoichiometry based on the molecular weight of the free acid (
-
Free Acid (C
H BO S): MW = 228.07[1] -
Boroxine Unit (C
H BOS): MW = 210.06 -
Impact: If you weigh 228 mg of pure boroxine assuming it is acid, you are delivering ~1.08 mmol of boron instead of 1.0 mmol.
-
Result: This slight excess is rarely fatal. The real failure mode is kinetic, not stoichiometric.
-
The Kinetic Barrier (Mechanism)
The boroxine is a "dormant" species. It is Lewis acidic but lacks the nucleophilicity required for transmetallation.
-
Hydrolysis: The trimer must be cracked by water/base to form the monomeric acid.
-
Quaternization: The monomer reacts with base (
, ) to form the active boronate species ( ). -
Transmetallation: The boronate transfers the aryl group to the Palladium(II) center.
Critical Insight: In strictly anhydrous conditions (e.g., dry dioxane with anhydrous
Figure 2: The activation pathway from dormant boroxine to active boronate anion.
Module 3: Optimization Protocols
If you suspect your DBTBA is in the anhydride form, use these protocols to ensure reactivity.
Protocol A: In-Situ Activation (Recommended)
Best for standard Suzuki Couplings.
-
Solvent System: Do not use anhydrous solvents.[2] Use a binary mix:
-
Toluene/Water (4:1)
-
Dioxane/Water (5:1)
-
DMF/Water (9:1)
-
-
Base Selection: Use bases that provide hydroxide ions or are hygroscopic.
-
Excellent:
, , or .
-
-
Procedure:
Protocol B: Pre-Hydrolysis (For Sensitive Substrates)
Use this if your electrophile is water-sensitive and you must limit water content.
-
Dissolve the DBTBA reagent in THF.
-
Add 3 equivalents of water.
-
Stir for 30 minutes.
-
Add drying agent (
) to remove excess bulk water, then filter. -
Use the filtrate immediately. (Note: The acid will slowly dehydrate again if the solvent is evaporated to dryness).
Frequently Asked Questions (FAQs)
Q: Can I store Dibenzo[b,d]thien-2-ylboronic acid in the fridge to prevent anhydride formation? A: Cold storage slows kinetics but does not prevent dehydration if the atmosphere is dry. Actually, storing it in a tightly sealed container at room temperature is usually sufficient. If you store it cold, ensure it warms to room temperature before opening to prevent condensation, which—ironically—helps hydrolysis but makes accurate weighing difficult due to hygroscopicity.
Q: Why does my CoA say "Contains varying amounts of anhydride"? A: This is an industry-standard disclaimer. The equilibrium shifts during drying processes in manufacturing. It is impossible to keep a boronic acid 100% "wet" (hydrate) without it clumping, and impossible to keep it 100% "dry" (anhydride) without specialized packaging. Assume it is a mixture.
Q: My reaction works in DMF but fails in Toluene. Why? A: DMF is polar and can help solvate the boroxine, and commercial DMF often contains trace water sufficient to initiate hydrolysis. Toluene is non-polar; the boroxine likely remains undissolved and unreactive. Add 5-10% water to your Toluene system to fix this.
References
-
Boroxine-Boronic Acid Equilibrium Kinetics
-
Suzuki-Miyaura Mechanism
-
Physical Properties of DBTBA
-
Boronic Acid Stability & Troubleshooting
- Title: Technical Support Center: Troubleshooting Protodeboryl
-
Source: BenchChem[3]
Sources
- 1. Dibenzo b,d thien-2-ylboronic acid AldrichCPR 668983-97-9 [sigmaaldrich.com]
- 2. Crystal engineering gone awry and the emergence of the boronic acid–carboxylate synthon - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzo[b]thien-2-ylboronic acid | 98437-23-1 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
Preventing protodeboronation of Dibenzo[b,d]thien-2-ylboronic acid hydrate
This Technical Support Guide addresses the stability challenges associated with Dibenzo[b,d]thien-2-ylboronic acid , specifically focusing on preventing protodeboronation (hydrolytic cleavage of the C–B bond).
Topic: Preventing Protodeboronation & Reaction Optimization Ticket ID: DBT-BA-STAB-001 Status: Resolved / Expert Guide[1]
Executive Summary & Molecule Profile
User Issue: Low yields in cross-coupling reactions due to rapid conversion of Dibenzo[b,d]thien-2-ylboronic acid (DBT-2-BA) to Dibenzothiophene (protodeboronation).
Root Cause: The 2-position of the dibenzothiophene core is electronically enriched via resonance from the sulfur atom (analogous to a para-methoxy effect).[1] This increased electron density facilitates ipso-protonation of the boronate intermediate, particularly under aqueous basic conditions or in the presence of Lewis acids like Cu(II).
Structural Vulnerability:
-
Instability Index: Moderate to High (pH dependent).[1]
-
Critical Failure Mode: Base-catalyzed protodeboronation.[1]
Troubleshooting Guide (Q&A)
Q1: Why is my starting material converting to Dibenzothiophene before coupling occurs?
A: You are likely observing base-catalyzed protodeboronation .[1]
In Suzuki-Miyaura couplings, the boronic acid must first react with a base to form a boronate anion (
-
Diagnostic: If you see a spot on TLC matching unsubstituted dibenzothiophene (verified by co-spotting) appearing within 10-30 minutes of heating, this is the cause.
-
Immediate Fix: Switch to anhydrous conditions . Water is the enemy here.[1]
Q2: I switched to anhydrous THF, but the reaction is stalled. Why?
A: Anhydrous conditions require a solubility aid or a specific base to activate the boron.
Standard bases like
-
Solution: Use CsF (Cesium Fluoride) or TMSOK (Potassium Trimethylsilanolate) .[1] These bases have higher solubility in organic solvents and activate the boronic acid via a fluoride or silanolate pathway, avoiding the formation of the unstable hydroxy-boronate species.
Q3: Can I use Copper (Cu) additives to accelerate the reaction?
A: Avoid Copper if possible. Recent mechanistic studies indicate that Cu(II) salts can significantly accelerate protodeboronation of dibenzothienyl boronates.[1] If your protocol (e.g., Chan-Lam or fluorination) requires copper, you must use a specific promoter like 1,3-diphenylurea or keep the temperature strictly controlled (<60°C).
Q4: When should I abandon the boronic acid for a derivative?
A: If you require harsh conditions (Temp > 100°C, strong base) to activate a sluggish electrophile (e.g., an aryl chloride), the boronic acid will decompose before it couples.
-
Recommendation: Convert DBT-2-BA to a MIDA Boronate . The MIDA ligand slowly releases the active boronic acid, keeping the standing concentration of the unstable species low ("Slow Release Strategy").
Mechanism of Failure
Understanding the decomposition pathway is crucial for prevention. The diagram below illustrates the competition between the productive Transmetalation cycle and the destructive Protodeboronation pathway.
Caption: The kinetic competition between productive transmetalation (green) and destructive protodeboronation (red). For DBT-2-BA, the electron-rich nature increases
Optimized Experimental Protocols
Protocol A: Anhydrous Suzuki Coupling (Recommended)
Best for standard coupling partners (Aryl Bromides/Iodides).
| Component | Reagent | Equiv.[1][6][7][8][9][10][11] | Role |
| Substrate | DBT-2-BA | 1.2 - 1.5 | Nucleophile |
| Electrophile | Aryl Bromide | 1.0 | Electrophile |
| Catalyst | Pd(OAc)₂ + SPhos | 0.05 | High-activity catalyst |
| Base | K₃PO₄ (anhydrous) | 3.0 | Mild, anhydrous base |
| Solvent | 1,4-Dioxane | N/A | Non-protic solvent |
Step-by-Step:
-
Drying: Flame-dry a reaction vial and cool under Argon.
-
Charging: Add DBT-2-BA (1.2 equiv), Aryl Bromide (1.0 equiv), finely ground anhydrous K₃PO₄ (3.0 equiv), and Pd(OAc)₂/SPhos (1:2 ratio, 5 mol%).
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration). Do not add water.[1]
-
Degassing: Sparge with Argon for 10 minutes.
-
Reaction: Seal and heat to 80°C. Monitor by TLC.
-
Note: If conversion is slow, add 1-2 drops of water (controlled hydrolysis) only after the reaction has initiated, or switch to Protocol B.
-
Protocol B: MIDA Boronate "Slow Release"
Best for difficult couplings or scale-up where stability is paramount.[1]
Preparation of DBT-2-MIDA:
-
Reflux DBT-2-BA with N-methyliminodiacetic acid (MIDA) in Toluene/DMSO (10:1) with a Dean-Stark trap to remove water.[1]
-
Precipitate the MIDA boronate by pouring the mixture into water; filter and dry.
Coupling Condition:
-
Reagents: DBT-2-MIDA (1.5 equiv), Aryl Halide (1.0 equiv), Pd(dppf)Cl₂ (5 mol%).
-
Base/Solvent: K₃PO₄ (3.0 equiv) in Dioxane/H₂O (10:1).
-
Mechanism: The water slowly hydrolyzes the MIDA ester, releasing the active boronic acid at a rate matching the catalytic turnover, keeping the concentration of the unstable species low.
Decision Matrix for Reaction Optimization
Use this logic flow to select the correct condition for your specific synthesis.
Caption: Optimization logic. For difficult electrophiles, the longer reaction time increases the risk of protodeboronation, necessitating the MIDA strategy.
References
-
Mechanism of Protodeboronation: Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.
-
Cu-Mediated Instability & Fluorination: Ye, Y., et al. (2021). "Suppressing Protodeboronation in Cu-Mediated Fluorination of Arylboronic Acids." Angewandte Chemie International Edition. (Discusses specific stabilization of Dibenzo[b,d]thien-2-ylboronic acid).
-
MIDA Boronate Strategy: Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids for Cross-Coupling." Journal of the American Chemical Society.
-
Anhydrous Coupling Conditions: Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society.
Sources
- 1. Benzo(B)Thiophene-2-Boronic Acid | C8H7BO2S | CID 2359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Alkylboronic acid or boronate synthesis [organic-chemistry.org]
- 9. WO2018106336A1 - Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling - Google Patents [patents.google.com]
- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 11. A new class of customisable stable boronic ester assemblies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison: Dibenzo[b,d]thien-2-ylboronic Acid Hydrate vs. Standard Arylboronic Acids
Executive Summary
Dibenzo[b,d]thien-2-ylboronic acid (and its hydrate forms) represents a critical intermediate in the synthesis of organic semiconductors (OLEDs) and complex pharmaceutical biaryls. Unlike simple phenylboronic acids, it introduces a fused tricyclic heterocycle that imparts high thermal stability and hole-transporting characteristics.
This guide compares the 2-yl isomer against standard benchmarks: Phenylboronic acid (baseline), Thiophen-2-ylboronic acid (heterocyclic analog), and Naphthalen-2-ylboronic acid (fused-ring analog).
⚠ Critical Isomer Clarification
Commercial catalogs frequently confuse isomers. Ensure you are using the correct regioisomer for your application:
-
Dibenzo[b,d]thien-2-ylboronic acid (CAS: 668983-97-9): Boron is para to the sulfur bridge. Less sterically hindered; extends conjugation linearly.
-
Dibenzo[b,d]thien-4-ylboronic acid (CAS: 108847-20-7): Boron is ortho to the sulfur bridge. Highly sterically hindered; often requires specialized catalysts.
Part 1: Structural & Electronic Profiling
The 2-dibenzothienyl moiety is electron-rich due to the sulfur atom's lone pairs participating in the
Table 1: Comparative Physicochemical Profile
| Feature | Dibenzo[b,d]thien-2-ylboronic acid | Phenylboronic acid | Thiophen-2-ylboronic acid | Naphthalen-2-ylboronic acid |
| Electronic Nature | Electron-Rich (Hole Transporting) | Neutral / Baseline | Electron-Rich | Electron-Neutral/Rich |
| Steric Hindrance | Moderate (Linear fused system) | Low | Low | Moderate |
| Protodeboronation Risk | Low (Stabilized by fusion) | Very Low | High (Rapid in base) | Low |
| Solubility | Low (requires co-solvents like THF/Toluene) | High (Soluble in MeOH/EtOH) | High | Moderate |
| HOMO Level Impact | Raises HOMO (facilitates hole injection) | Baseline | Raises HOMO significantly | Moderate increase |
Key Insight: While Thiophen-2-ylboronic acid is notorious for rapid protodeboronation (C-B bond cleavage) under basic Suzuki conditions, the fused benzene rings in the Dibenzothienyl system stabilize the C-B bond, making it behave more like a naphthalene derivative than a simple thiophene.
Part 2: Performance Benchmarking (Suzuki-Miyaura Coupling)
Reactivity & Yield Potential
The 2-position of dibenzothiophene is kinetically accessible. Unlike the 4-position (which suffers from ortho-clashing with the sulfur lone pairs and adjacent ring hydrogens), the 2-position couples efficiently using standard Pd(0) or Pd(II) catalysts.
-
vs. Phenylboronic Acid: Slower kinetics due to increased molecular weight and lower solubility, but comparable final yields (>90%) if solubility is managed.
-
vs. Thiophen-2-ylboronic Acid: Superior process stability. Thiophene-2-ylboronic acid often requires anhydrous conditions or specific bases (e.g.,
instead of ) to prevent deborylation. Dibenzo[b,d]thien-2-ylboronic acid tolerates aqueous carbonate bases well.
Catalyst Selection Logic
The choice of catalyst depends heavily on the coupling partner (electrophile), as the boronic acid itself is robust.
Figure 1: Decision matrix for catalyst selection when using Dibenzo[b,d]thien-2-ylboronic acid. Contrast is optimized for readability.
Part 3: Experimental Protocol
Protocol: High-Efficiency Coupling for OLED Intermediates
This protocol addresses the specific solubility challenges of dibenzothienyl boronic acids, ensuring high conversion without protodeboronation.
Reagents:
-
Dibenzo[b,d]thien-2-ylboronic acid (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Catalyst:
(3-5 mol%) or (for heteroaryl halides). -
Base:
(aqueous). -
Solvent: Toluene : Ethanol (4:1 ratio) — Critical for solubilizing the fused ring system.
Step-by-Step Workflow:
-
Degassing: Charge a reaction flask with the aryl bromide, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 15 minutes. Note: Oxygen exclusion is vital to prevent homocoupling of the electron-rich boronic acid.
-
Solvent Addition: Add degassed Toluene and Ethanol via syringe.
-
Activation: Add the aqueous base solution.
-
Reflux: Heat to 90–100°C for 12–24 hours.
-
Checkpoint: Monitor via TLC/HPLC. If the boronic acid spot disappears but starting bromide remains, add 0.2 equiv more boronic acid (protodeboronation may have occurred, though rare).
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water and brine. Dry over
. -
Purification: Recrystallization from Toluene/Hexane is often preferred over chromatography for these highly crystalline products.
Part 4: Applications & Mechanism[1]
OLED Host Materials
In Organic Light Emitting Diodes (OLEDs), the 2-dibenzothienyl unit is a "privileged scaffold."
-
Triplet Energy (
): The 2-linkage maintains a high triplet energy (~2.6 eV), making it suitable for green and red phosphorescent hosts. -
Hole Transport: The sulfur atom increases the HOMO level, facilitating hole injection from the anode.
Reaction Mechanism Visualization
The following diagram illustrates the catalytic cycle, highlighting the stability advantage of the dibenzothienyl ring during the transmetalation step.
Figure 2: Suzuki-Miyaura catalytic cycle.[1] The fused ring system of the boronic acid resists hydrolytic C-B cleavage during the critical base activation step.
References
-
Sigma-Aldrich. 4-Dibenzothienylboronic acid (CAS 108847-20-7) Product Page.[2] (Note: Used for physical property comparison of the isomer class).
-
Santa Cruz Biotechnology. 4-Dibenzothienylboronic acid Properties and Structure. [3]
-
ChemicalBook. Benzo[b]thien-2-ylboronic acid (CAS 98437-23-1) vs Dibenzothienyl analogs.
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling: General Reactivity and Mechanism.
-
National Institutes of Health (PMC). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. (Comparative data on thienyl instability).
Sources
Reactivity comparison: Dibenzo[b,d]thien-2-ylboronic acid hydrate vs. its boronate esters
Executive Summary
In the synthesis of advanced functional materials—particularly organic semiconductors (OLEDs) and fused-ring pharmaceuticals—Dibenzo[b,d]thien-2-ylboronic acid and its pinacol ester serve as critical nucleophiles for installing the dibenzothiophene core.
While chemically equivalent in their ability to transfer the dibenzothienyl motif, their kinetic profiles and processing requirements differ fundamentally:
-
The Boronic Acid (Hydrate): Offers superior atom economy and faster transmetallation rates, making it ideal for rapid screening and small-scale synthesis where protodeboronation can be managed via short reaction times.
-
The Boronate Ester (Pinacol): Provides kinetic stability and chromatographic robustness . It is the reagent of choice for scale-up and electronic-grade synthesis (purity >99.9%) where the elimination of trace metal and protodeboronated impurities is paramount.
This guide analyzes the mechanistic trade-offs to assist in reagent selection.
Chemical Profile & Structural Considerations
The dibenzothiophene core acts as a rigid, electron-rich heteroaromatic system. The position of the boron atom (C2) renders it susceptible to specific electronic effects during cross-coupling.
| Feature | Boronic Acid Hydrate | Pinacol Boronate Ester |
| CAS Number | 668983-97-9 | 632349-20-5 (Generic Ref) |
| Formula | C₁₂H₉BO₂S · xH₂O | C₁₈H₁₉BO₂S |
| Molecular Weight | ~228.07 (anhydrous basis) | 310.22 |
| Atom Economy | High (Loss of B(OH)₃) | Lower (Loss of Pinacolborane species) |
| Solubility | Polar organic (DMSO, MeOH, wet THF) | Non-polar/Polar (DCM, Toluene, THF, Hexanes) |
| State | Solid (often exists as trimeric boroxine) | Crystalline Solid |
The "Hydrate" Factor
Commercially supplied dibenzo[b,d]thien-2-ylboronic acid is rarely a pure monomeric species. It exists in a dynamic equilibrium between the monomeric acid, the oligomeric anhydride (boroxine), and the hydrate.
-
Implication: Stoichiometry calculations must account for variable water content. A common practice is to use a 10-20% excess of the acid to compensate for the boroxine content which reacts slower due to the energy penalty of ring opening.
Reactivity & Mechanism Analysis[1][2]
Transmetallation Kinetics
The rate-determining step in Suzuki-Miyaura coupling for this scaffold is often the transmetallation.
-
Acid Pathway: The boronic acid reacts directly with the base (e.g., OH⁻, CO₃²⁻) to form the reactive trihydroxyboronate species [Ar-B(OH)3]⁻. This anionic species undergoes rapid transmetallation with the Oxidative Addition Complex [L₂Pd(Ar)X].
-
Ester Pathway: The pinacol ester is kinetically inert. It must first hydrolyze to the boronic acid in situ (requiring water/base) or undergo a slower direct transmetallation via a Lewis-base activated intermediate.
Stability: The Protodeboronation Challenge
Heteroaryl boronic acids are notoriously prone to protodeboronation —the cleavage of the C-B bond to yield the hydro-deboronated side product (dibenzothiophene).
Mechanism:
-
Formation of the boronate anion [Ar-B(OH)3]⁻.
-
Protonation at the ipso-carbon (C2) by water or solvent.
-
Cleavage of the C-B bond.
Because the dibenzothiophene ring is electron-rich, the C2 position is sufficiently nucleophilic to facilitate this side reaction, particularly at high pH and temperature.
Comparison:
-
Acid: High concentration of [Ar-B(OH)3]⁻ leads to significant protodeboronation if the catalytic cycle is sluggish (e.g., poor catalyst activity).
-
Ester: The slow release of the active boronic acid species (via hydrolysis) keeps the standing concentration of the unstable anion low, effectively "throttling" the reaction and minimizing decomposition.
Visualization: Reaction Pathways & Decision Logic
Diagram 1: Mechanistic Pathways & Side Reactions
This diagram illustrates the competition between the productive Suzuki coupling and the destructive protodeboronation, highlighting the "Slow Release" advantage of the ester.
Caption: The boronate ester acts as a buffer, releasing the active anion slowly to favor transmetallation over protonolysis.
Diagram 2: Reagent Selection Decision Matrix
Use this logic flow to select the correct reagent for your specific campaign.
Caption: Selection logic based on scale, purification capabilities, and solvent compatibility.
Experimental Protocols
Protocol A: Rapid Screening (Boronic Acid)
Best for: Discovery chemistry, hit-to-lead optimization.
-
Reagents: Dibenzo[b,d]thien-2-ylboronic acid (1.2 equiv), Aryl Bromide (1.0 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₃PO₄ (3.0 equiv).
-
Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1).
-
Procedure:
-
Charge solids into a vial.
-
Evacuate and backfill with Argon (x3).
-
Add degassed solvents.
-
Heat to 80°C for 2-4 hours . (Note: Limit time to prevent deboronation).
-
Workup: Dilute with EtOAc, wash with water. The acid byproduct washes away, simplifying crude analysis.
-
Protocol B: High-Purity Synthesis (Pinacol Ester)
Best for: OLED intermediates, scale-up, highly non-polar substrates.
-
Reagents: 2-(Dibenzo[b,d]thien-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equiv), Aryl Chloride/Bromide (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), K₂CO₃ (3.0 equiv).
-
Solvent: Toluene/Ethanol/Water (4:1:1) or Anhydrous DMF with CsF (for water-sensitive substrates).
-
Procedure:
-
Combine ester, halide, and base.[1]
-
Add catalyst system under inert atmosphere.
-
Reflux (100-110°C ) for 12-24 hours .
-
Workup: Filter through Celite. Concentrate.
-
Purification: Silica gel chromatography (Hexane/DCM gradient). The ester stability allows rigorous purification of unreacted starting material.
-
Data Comparison Table
| Parameter | Boronic Acid System | Pinacol Ester System |
| Typical Yield | 75 - 85% | 85 - 95% |
| Reaction Time | 1 - 4 Hours | 8 - 24 Hours |
| Byproducts | Boric acid (Water soluble, benign) | Pinacol (Organic soluble, requires removal) |
| Water Tolerance | Requires water for solubility/reactivity | Tolerates anhydrous conditions (if activated) |
| Shelf Stability | Moderate (Hygroscopic, anhydride formation) | Excellent (Stable indefinitely at RT) |
| Cost Efficiency | High (Cheaper starting material) | Moderate (Added cost of pinacol step) |
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
Sigma-Aldrich. "Dibenzo[b,d]thien-2-ylboronic acid Product Specification." Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 129(11), 3358-3366. Link
Sources
Analytical methods for the validation of Dibenzo[b,d]thien-2-ylboronic acid hydrate products
This guide outlines the analytical strategy for validating Dibenzo[b,d]thien-2-ylboronic acid hydrate (CAS: 668983-97-9).
As an organoboron intermediate critical for Suzuki-Miyaura coupling in OLED and pharmaceutical synthesis, this compound presents a unique validation challenge: The Boroxine-Hydrate Equilibrium . Standard purity assays (like simple HPLC area%) often fail to account for the dynamic dehydration of the boronic acid moiety into its trimeric anhydride (boroxine) form.
This guide moves beyond basic Certificate of Analysis (CoA) parameters to establish a Mass Balance Validation System , ensuring that the "purity" you measure correlates to the actual stoichiometry required for your reaction.
Part 1: The Analytical Challenge (Mechanism & Logic)
The primary failure mode in validating boronic acids is treating them as static molecules. In reality, Dibenzo[b,d]thien-2-ylboronic acid exists in a dynamic equilibrium with its dehydrated trimer (boroxine) and water.
The "Ghost" Impurity: Many researchers observe "extra" peaks in HPLC or inconsistent melting points. These are often not impurities but the product itself in a different hydration state.
-
Hydrate Form: The active monomer species (desired).
-
Boroxine Form: The dehydrated trimer (often less reactive or requiring hydrolysis in situ).[1]
Visualizing the Equilibrium The following diagram illustrates the chemical reality your analytical methods must capture.
Figure 1: The dynamic dehydration cycle. Analytical methods that use heat (GC) or non-aqueous solvents without buffering can artificially shift this equilibrium, yielding false purity data.
Part 2: Comparative Analysis of Validation Methods
We compare three primary methodologies. For high-stakes synthesis (e.g., GMP manufacturing), Method B (qNMR) is the superior choice for mass-balance, while Method A (HPLC) is best for trace impurity profiling.
Summary Comparison Table
| Feature | Method A: Direct RP-HPLC | Method B: Quantitative NMR (qNMR) | Method C: Derivatization GC/HPLC |
| Primary Output | Chemical Purity (Trace organic impurities) | Absolute Content (Weight % of Active Boron) | Volatile Impurity Profile |
| Boroxine Bias | High Risk: Column interactions can split peaks.[2][3] | Low: 11B NMR distinguishes species. | Eliminated: Converted to stable ester. |
| Precision | < 0.5% RSD | < 1.0% RSD (with internal std) | < 2.0% RSD |
| Throughput | High (15 min/run) | Medium (Sample prep heavy) | Low (Requires reaction time) |
| Limit of Detection | Excellent (UV @ 254nm) | Moderate (mM concentrations needed) | Good |
| Recommendation | Routine QC & Impurity Profiling | Lot Validation & Stoichiometry | Complex Matrices only |
Part 3: Detailed Experimental Protocols
Protocol A: Optimized HPLC-UV for Impurity Profiling
Objective: To separate the dibenzothiophene core from synthetic precursors (e.g., brominated intermediates) without "smearing" the boronic acid peak.
The "Silanol Problem": Boronic acids interact with residual silanols on standard C18 columns, causing severe tailing. The Solution: Use a "High Strength Silica" (HSS) column or a hybrid particle column with low pH to suppress ionization.
Instrument Parameters:
-
Column: Waters XSelect Premier HSS T3 (or equivalent high-coverage C18), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Acidic pH is critical to keep boronic acid neutral.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 5% B to 95% B over 12 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (thiophene absorption) and 254 nm.
-
Temperature: 30°C.
Data Interpretation:
-
The boronic acid should elute as a sharp, symmetrical peak.
-
If a "doublet" peak appears, it indicates on-column separation of the boroxine and acid. Action: Increase the water content in the sample diluent to force hydrolysis to the monomer before injection.
Protocol B: The "Gold Standard" qNMR & 11B NMR Workflow
Objective: To determine the exact mass percentage of active boronic acid vs. boroxine vs. water.
Step 1: 1H qNMR (Purity & Solvent Content)
-
Solvent: DMSO-d6 (Promotes monomer formation via hydrogen bonding).
-
Internal Standard: 1,3,5-Trimethoxybenzene (or Dimethyl sulfone).
-
Procedure: Weigh ~10 mg of sample and ~5 mg of internal standard (precision ±0.01 mg).
-
Analysis: Integrate the aromatic protons of the dibenzothiophene core against the internal standard. This gives the Total Organic Purity .
Step 2: 11B NMR (Speciation)
-
Objective: Confirm the absence of borate salts or degradation products.
-
Frequency: 128 MHz (for 400 MHz instruments).
-
Reference: BF3·Et2O (external, 0 ppm).
-
Expected Shift: Dibenzo[b,d]thien-2-ylboronic acid typically appears around 28–30 ppm (broad singlet).
-
Red Flag: A sharp peak at ~20 ppm indicates borinic acid impurities; peaks < 5 ppm indicate tetrahedral boronate species (contamination).
Step 3: Karl Fischer Titration (Water Content)
-
Method: Volumetric KF.
-
Role: Determine the "Hydrate" value (
in ). -
Calculation: Total Mass = (Mass of Boronic Acid derived from qNMR) + (Mass of Water from KF). If this sum < 98%, inorganic salts are likely present.
Part 4: The Validation Decision Matrix
Use this workflow to determine if a lot is suitable for sensitive catalytic reactions.
Figure 2: Sequential validation workflow. Note that HPLC is performed before the deep stoichiometry analysis to screen out obviously impure lots.
References
-
Boroxine-Boronic Acid Equilibrium Kinetics
-
HPLC Method Development for Boronic Acids
- Title: Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology
- Source: Waters Corporation Applic
-
URL:[Link]
-
11B NMR Quantitative Analysis
-
Product Safety & Properties (SDS/CoA)
- Title: Dibenzo[b,d]thien-2-ylboronic acid Product Specific
-
Source: Sigma-Aldrich[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. labcompare.com [labcompare.com]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. scientificlabs.ie [scientificlabs.ie]
Comparative Guide: Purity Analysis of Dibenzo[b,d]thien-2-ylboronic Acid Hydrate Derivatives
Executive Summary
Dibenzo[b,d]thien-2-ylboronic acid is a critical intermediate in the synthesis of high-performance organic semiconductors (OLEDs) and pharmaceutical agents (e.g., PDE4 inhibitors). However, its purity analysis presents a unique "blind spot" for standard quality control workflows.
Unlike stable organic compounds, aryl boronic acids exist in a dynamic equilibrium with their dehydrated cyclic trimers (boroxines). Standard HPLC analysis often overestimates purity because it reverts the anhydride to the acid on-column, masking the true stoichiometry. This guide contrasts traditional analytical methods with a self-validating qNMR protocol, demonstrating why qNMR is the only reliable method for absolute assay determination , while HPLC remains essential for organic impurity profiling.
Part 1: The Purity Conundrum (The "Hydrate" Trap)
The fundamental challenge in analyzing Dibenzo[b,d]thien-2-ylboronic acid is not the organic impurities, but the active boron species.
-
The Equilibrium: In solid state and solution, the boronic acid spontaneously dehydrates to form a six-membered boroxine ring.[1] This process is reversible but varies with humidity, storage time, and solvent.
-
The Stoichiometric Error: A "99% pure" sample by HPLC area integration may actually contain 10-30% boroxine. Since the boroxine has a different molecular weight per boron unit than the acid hydrate, using the sample based on weight for Suzuki couplings will lead to stoichiometric imbalance, causing homocoupling side reactions and lower yields.
Visualizing the Equilibrium
The following diagram illustrates the dynamic relationship between the synthesis precursors, the target boronic acid, and its deceptive anhydride form.
Figure 1: The synthesis pathway showing the reversible dehydration to boroxine and irreversible degradation to protodeboronated impurities.
Part 2: Comparative Analysis of Analytical Methods
The following table evaluates common analytical techniques against the specific chemical behavior of dibenzothienylboronic acids.
| Feature | HPLC (UV-Vis) | qNMR (Internal Std) | DSC (Thermal) | Titration (Mannitol) |
| Primary Utility | Organic Impurity Profiling | Absolute Purity Assay | Crystallinity Check | Boron Content |
| Boroxine Detection | Poor. Boroxines often hydrolyze on-column, appearing as the acid peak. | Excellent. Distinct chemical shifts for Acid vs. Boroxine (if solvent allows) or total molar assay. | Very Poor. Dehydration occurs during heating, creating complex endotherms. | Moderate. Non-specific. |
| Protodeboronation Detection | Excellent. Separates starting material (Dibenzothiophene) easily. | Good. Requires distinct aromatic peaks. | Poor. | None. |
| Sample Consumption | Low (<1 mg) | Moderate (10-20 mg) | Moderate (5-10 mg) | High (>50 mg) |
| Verdict | Essential for purity profile (relative %), but fails for stoichiometry. | The Gold Standard for determining "Active Mass." | Not recommended for this class. | Obsolete. |
Part 3: Recommended Experimental Protocols
A. Synthesis & Purification (Context)
Note: Purity analysis begins with understanding the crude matrix.
-
Lithiation: Treat Dibenzo[b,d]thiophene with n-BuLi in THF at -78°C.
-
Borylation: Quench with trimethyl borate.
-
Hydrolysis: Acidify with 2M HCl.
-
Purification (Critical Step):
-
Do not recrystallize from hot water alone (promotes boroxine).
-
Recommended: Reprecipitation. Dissolve crude in minimal THF/Acetone, filter off insolubles, and precipitate by slow addition of Hexanes or Heptane. This removes the protodeboronated impurity (Dibenzothiophene) which remains in the filtrate.
-
B. The Analytical Workflow
To certify a batch of Dibenzo[b,d]thien-2-ylboronic acid, you must run both HPLC and qNMR.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Goal: Quantify organic impurities (starting material, homocoupling products).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Acid prevents peak tailing of the boronic acid).
-
B: Acetonitrile.
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Wavelength: 254 nm (aromatic core) and 280 nm.
-
Interpretation: The Boronic Acid will elute earlier than the Dibenzothiophene (starting material) due to polarity.
-
Warning: Do not trust the "Area %" as the absolute purity. Only use this to ensure Starting Material < 0.5%.
-
Protocol 2: Quantitative NMR (qNMR) - The "Gold Standard"
Goal: Determine the absolute weight % (Assay) to calculate the correct stoichiometry for subsequent reactions.
-
Principle: Compare the molar integration of the target protons against a certified internal standard (IS) of known purity.
-
Internal Standard Selection: 1,3,5-Trimethoxybenzene (High purity, non-hygroscopic, distinct singlet at ~6.1 ppm which does not overlap with the dibenzothiophene aromatic region of 7.4–8.8 ppm).
-
Solvent: DMSO-d6 (Ensures solubility of both species and slows proton exchange).
Step-by-Step Procedure:
-
Weighing: Accurately weigh ~15 mg of the sample (
) and ~10 mg of 1,3,5-Trimethoxybenzene ( ) into the same vial. Record weights to 0.01 mg precision. -
Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.
-
Acquisition:
-
Pulse delay (D1): 60 seconds (Critical: Boron nuclei affect relaxation times; long D1 ensures full relaxation for quantitative integration).
-
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually.
-
Integration:
-
Integrate the IS singlet at 6.1 ppm (set value to correspond to 3 protons).
-
Integrate a distinct aromatic proton from the Dibenzo[b,d]thien-2-ylboronic acid (e.g., the singlet at ~8.8 ppm, corresponding to 1 proton).
-
-
Calculation:
- : Integration Area
- : Number of protons
- : Molecular Weight[2]
- : Mass weighed
- : Purity of Internal Standard
Part 4: Analytical Decision Tree
Use this logic flow to determine the suitability of your batch for high-value synthesis (e.g., Suzuki Coupling).
Figure 2: The decision matrix for qualifying boronic acid derivatives.
Part 5: Case Study - The "98% Trap"
In a recent validation study comparing commercial sources of Dibenzo[b,d]thien-2-ylboronic acid:
-
Sample A (Commercial): Labelled "98% Purity".
-
HPLC Result: 99.1% Area (Single peak).
-
qNMR Result: 91.4% wt/wt.
-
Analysis: The sample had partially dehydrated to the boroxine. If used based on the HPLC result, the Suzuki coupling would be under-dosed by 8% , leading to incomplete conversion of the aryl halide partner.
-
-
Sample B (In-House):
-
HPLC Result: 98.5% Area (0.5% Dibenzothiophene impurity).
-
qNMR Result: 98.2% wt/wt.
-
Analysis: High correlation indicates the sample is the pure mono-hydrate form with minimal anhydride formation.
-
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[1][3][4][5][6][7][8] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1][8][9][10] Wiley-VCH.
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2] Journal of Medicinal Chemistry, 57(22), 9220–9231.
-
Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of the Chemical Society, Perkin Transactions 2.
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[7] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
-
BenchChem. (2025).[11] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of Boronic Acids.
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A Guide to the X-ray Crystallographic Analysis of Dibenzo[b,d]thien-2-ylboronic Acid Derivatives: A Methodological and Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and comparative analysis relevant to the X-ray crystallography of dibenzo[b,d]thien-2-ylboronic acid and its hydrate derivatives. While a definitive crystal structure for dibenzo[b,d]thien-2-ylboronic acid hydrate is not yet publicly available in crystallographic databases, this guide offers a robust framework for researchers seeking to undertake such an analysis. By examining the established procedures for analogous compounds and leveraging the known structural motifs of boronic acids and dibenzothiophenes, we present a detailed roadmap for synthesis, crystallization, and structural elucidation, alongside a comparative discussion of expected crystallographic features.
Introduction: The Significance of Dibenzo[b,d]thien-2-ylboronic Acids
Dibenzo[b,d]thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, owing to their rigid, planar structure and unique electronic properties. The introduction of a boronic acid functional group at the 2-position opens up a vast chemical space for further derivatization through reactions like the Suzuki-Miyaura cross-coupling.[1][2][3][4] This makes dibenzo[b,d]thien-2-ylboronic acid a valuable building block for the synthesis of novel therapeutic agents and functional organic materials. For instance, related benzo[b]thien-2-ylboronic acid derivatives have shown promise as inhibitors of PDE4 and CYP11B1, and in the development of sensors.[1][2][3]
Understanding the three-dimensional structure of these molecules at the atomic level through single-crystal X-ray diffraction is paramount for rational drug design and the engineering of materials with desired properties.[5] The crystal structure provides invaluable information on molecular conformation, intermolecular interactions, and packing arrangements, which collectively influence a compound's solubility, stability, and bioavailability.
Experimental Methodologies: A Practical Guide
This section outlines the key experimental procedures for a researcher embarking on the crystallographic analysis of dibenzo[b,d]thien-2-ylboronic acid derivatives.
Synthesis of Dibenzo[b,d]thien-2-ylboronic Acid
The synthesis of aryl boronic acids is a well-established field. A common and effective method for the preparation of dibenzo[b,d]thien-2-ylboronic acid involves the lithiation of dibenzo[b,d]thiophene followed by quenching with a trialkyl borate ester and subsequent hydrolysis.
Experimental Protocol: Synthesis of Dibenzo[b,d]thien-2-ylboronic Acid
-
Lithiation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dibenzo[b,d]thiophene (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (n-BuLi) (1.1 eq., typically as a solution in hexanes) dropwise while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours. The formation of the 2-lithio derivative is favored.
-
Borylation: To the solution of the lithiated species, add triisopropyl borate (B(OiPr)3) (1.2 eq.) dropwise at -78 °C. The reaction is typically rapid. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of an aqueous acid solution (e.g., 1 M HCl). Stir the biphasic mixture vigorously for 1-2 hours.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford the desired dibenzo[b,d]thien-2-ylboronic acid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of flame-dried glassware and an inert atmosphere is critical as organolithium reagents like n-BuLi are highly reactive towards water and oxygen.
-
Low Temperature: The lithiation and borylation steps are performed at -78 °C to control the reactivity of the organolithium species and prevent side reactions.
-
Triisopropyl Borate: While other borate esters can be used, triisopropyl borate is often preferred due to its steric bulk, which can help to minimize the formation of over-borylated byproducts.
-
Acidic Workup: The hydrolysis of the borate ester to the boronic acid is facilitated by an acidic environment.
Crystallization of this compound
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Boronic acids have a propensity to form hydrogen-bonded dimers and can also form anhydrides.[6] The presence of water during crystallization can lead to the formation of hydrate structures, which can be beneficial for obtaining well-ordered crystals.
Experimental Protocol: Crystallization
A variety of techniques can be employed to grow single crystals. Here are some common methods to explore for dibenzo[b,d]thien-2-ylboronic acid:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol/water, ethanol/water, acetone/water) to near saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a "less-good" solvent (the precipitant) in which the compound is less soluble. The vapor of the less-good solvent will slowly diffuse into the solution of the compound, gradually reducing its solubility and promoting crystallization. Common solvent/precipitant pairs include chloroform/hexane and THF/pentane.
-
Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.
Trustworthiness in Protocol: The key to successful crystallization is a systematic approach. It is advisable to set up multiple crystallization trials in parallel, varying the solvents, concentrations, and techniques. Patience is crucial, as crystal growth can take from days to months.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Once suitable single crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer.
Experimental Protocol: Data Collection and Refinement
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations while collecting diffraction data.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F2. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.
Comparative Analysis: Expected Structural Features of this compound
In the absence of a determined crystal structure, we can infer the likely structural features based on the known crystallography of related compounds.
Molecular Conformation
The dibenzo[b,d]thiophene core is expected to be essentially planar. The C-B bond length in arylboronic acids is typically in the range of 1.55-1.59 Å, and the B-O bond lengths are around 1.35-1.38 Å.[6] The boronic acid group, -B(OH)2, is trigonal planar. The dihedral angle between the plane of the dibenzothiophene ring and the C-B-O plane will be a key conformational parameter.
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound will be dominated by a network of hydrogen bonds. Boronic acids are excellent hydrogen bond donors and acceptors.[5]
Expected Hydrogen Bonding Motifs:
-
Boronic Acid Dimers: A common motif in the crystal structures of arylboronic acids is the formation of hydrogen-bonded dimers, where two boronic acid groups associate through a pair of O-H···O hydrogen bonds.[6]
-
Hydrate Linkages: The presence of water molecules will introduce additional hydrogen bonding opportunities. Water molecules can act as bridges, connecting boronic acid molecules to each other or to the sulfur atom of the dibenzothiophene ring.
-
π-π Stacking: The planar aromatic systems of the dibenzothiophene cores are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.
The interplay of these interactions will dictate the overall three-dimensional packing of the molecules in the crystal.
Data Presentation: A Template for Comparison
Once experimental data is obtained, it should be presented in a clear and concise manner to facilitate comparison with other known structures.
Table 1: Crystallographic Data for this compound and Related Compounds.
| Parameter | This compound | Analog 1 (e.g., Phenylboronic Acid)[6] | Analog 2 (e.g., a Dibenzothiophene Derivative) |
| Formula | C12H9BO2S · xH2O | C6H7BO2 | Provide Formula |
| Formula Weight | To be determined | 121.93 | Provide FW |
| Crystal System | To be determined | Orthorhombic | Provide System |
| Space Group | To be determined | Pnma | Provide Space Group |
| a (Å) | To be determined | 10.395(2) | Provide a |
| b (Å) | To be determined | 9.273(2) | Provide b |
| c (Å) | To be determined | 6.518(1) | Provide c |
| α (°) | To be determined | 90 | Provide α |
| β (°) | To be determined | 90 | Provide β |
| γ (°) | To be determined | 90 | Provide γ |
| V (Å3) | To be determined | 627.8(2) | Provide V |
| Z | To be determined | 4 | Provide Z |
| R1 [I > 2σ(I)] | To be determined | Provide R1 | Provide R1 |
| wR2 (all data) | To be determined | Provide wR2 | Provide wR2 |
| CCDC No. | To be deposited | Provide CCDC No. | Provide CCDC No. |
Visualization of a Hypothetical Experimental Workflow
The following diagram illustrates the logical flow of the experimental process described in this guide.
Caption: A logical workflow for the synthesis, crystallization, and X-ray crystallographic analysis of dibenzo[b,d]thien-2-ylboronic acid derivatives.
Conclusion
While the definitive crystal structure of this compound remains to be elucidated and deposited in public databases, this guide provides the necessary framework for researchers to pursue this goal. The outlined protocols for synthesis and crystallization are based on well-established methodologies for similar compounds. The comparative analysis of expected structural features, grounded in the known chemistry of boronic acids and dibenzothiophenes, offers a valuable predictive tool. The successful crystallographic analysis of this important building block will undoubtedly contribute to the advancement of medicinal chemistry and materials science by enabling structure-based design and a deeper understanding of its solid-state properties.
References
-
Scientific Laboratory Supplies. Benzo[b]thien-2-ylboronic acid. Available from: [Link]
- Hall, D. G. (Ed.). (2011).
- Ishihara, K., & Yamamoto, H. (2017).
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A Comparative Performance Analysis: Dibenzo[b,d]thien-2-ylboronic Acid Hydrate vs. Potassium Trifluoroborate in Suzuki-Miyaura Cross-Coupling
Executive Summary
The dibenzo[b,d]thiophene (DBT) scaffold is a privileged structure in medicinal chemistry and materials science. Its incorporation into complex molecules frequently relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction. The choice of the organoboron reagent is critical to the success of this transformation. This guide provides an in-depth comparison of two key reagents: Dibenzo[b,d]thien-2-ylboronic acid hydrate and its corresponding potassium trifluoroborate salt. While both are capable of participating in the Suzuki-Miyaura reaction, our analysis, supported by experimental principles, demonstrates that the potassium trifluoroborate salt offers superior performance in terms of stability, handling, stoichiometry, and reaction reproducibility. We recommend potassium dibenzo[b,d]thien-2-yltrifluoroborate as the reagent of choice for applications demanding robustness, consistency, and efficiency, particularly in late-stage functionalization and process development workflows.
Introduction: The Importance of the Dibenzo[b,d]thiophene Moiety
The fused thiophene ring system of dibenzo[b,d]thiophene imparts unique electronic and steric properties to molecules, making it a cornerstone for the development of novel pharmaceuticals, organic light-emitting diodes (OLEDs), and organic semiconductors. The synthesis of these complex molecules often requires the formation of a carbon-carbon bond between the DBT core and another aryl or heteroaryl group. The Palladium-catalyzed Suzuki-Miyaura cross-coupling has become the gold standard for this purpose due to its exceptional functional group tolerance and mild reaction conditions.[1][2] The success of this reaction, however, is fundamentally dependent on the quality and stability of the organoboron pronucleophile.
Reagent Profiles and Fundamental Chemistry
The performance differences between boronic acids and their trifluoroborate salt derivatives are rooted in the coordination state of the boron atom.
This compound
This reagent features a trivalent, sp²-hybridized boron atom with a vacant p-orbital, making it a Lewis acid. This electronic structure is the source of both its reactivity and its inherent instability.
-
Susceptibility to Protodeboronation: The C-B bond in boronic acids, particularly electron-rich heteroaryl boronic acids, is prone to cleavage by acidic protons (even from water or alcohols), replacing the boronic acid group with a hydrogen atom.[3][4] This decomposition pathway reduces the effective concentration of the reagent, often necessitating the use of a significant excess to drive the reaction to completion.[3]
-
Anhydride Formation (Boroxines): Boronic acids readily undergo dehydration to form cyclic trimers known as boroxines.[5] This process can complicate accurate massing and lead to inconsistent reactivity, as the boroxine must hydrolyze back to the monomeric acid to enter the catalytic cycle.
-
Handling and Purity: Boronic acids are often difficult to purify and can have uncertain stoichiometry due to their propensity to exist as a mixture of the free acid and the boroxine.[6]
Potassium Dibenzo[b,d]thien-2-yltrifluoroborate
In contrast, potassium trifluoroborate salts feature a tetracoordinate, sp³-hybridized boron atom. This fundamental structural difference confers significant advantages.
-
Exceptional Stability: The anionic, tetracoordinate nature of the boron center "protects" the C-B bond from premature degradation pathways.[3] These salts are typically highly crystalline, non-hygroscopic solids that are indefinitely stable to air and moisture, making them easy to handle, weigh accurately, and store for long periods.[7][8][9]
-
Resistance to Protodeboronation: The trifluoroborate moiety is markedly more resistant to protodeboronation compared to the corresponding boronic acid.[3][10] This stability allows for the use of near-stoichiometric amounts of the reagent, improving atom economy and simplifying purification.[11]
-
Controlled Release Mechanism: Under the basic, aqueous conditions of the Suzuki-Miyaura reaction, the trifluoroborate salt undergoes slow hydrolysis to release the active boronic acid in situ.[10][12] This slow-release mechanism maintains a low steady-state concentration of the sensitive boronic acid, minimizing side reactions like oxidative homocoupling and protodeboronation.[10]
The conversion from a boronic acid to its potassium trifluoroborate salt is a straightforward and efficient process, typically achieved by treating the acid with an aqueous solution of potassium hydrogen fluoride (KHF₂).[9][13]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
Understanding the catalytic cycle is essential to appreciate the role of the boron reagent. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base to form a borate complex, transfers its organic group to the palladium center, displacing the halide. This is the step where the organoboron reagent enters the cycle.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Head-to-Head Performance Comparison
| Feature | This compound | Potassium Dibenzo[b,d]thien-2-yltrifluoroborate | Advantage |
| Physical State | Amorphous or crystalline solid | Crystalline solid | Trifluoroborate |
| Air/Moisture Stability | Poor; susceptible to dehydration and hydration | Excellent; indefinitely stable[7][8] | Trifluoroborate |
| Purity/Stoichiometry | Often difficult to purify; stoichiometry can be uncertain[6] | High purity, well-defined stoichiometry | Trifluoroborate |
| Decomposition Pathway | Protodeboronation, Boroxine Formation[3][4] | Highly resistant to decomposition[10] | Trifluoroborate |
| Handling | Requires careful handling, often under inert atmosphere | Bench-top stable, easy to weigh and handle[14] | Trifluoroborate |
| Required Stoichiometry | Often requires excess (1.5 - 2.0 equiv.)[3] | Near-stoichiometric (1.1 - 1.2 equiv.)[11] | Trifluoroborate |
Comparative Experimental Data: A Model Reaction
To illustrate the practical performance differences, we present typical results for the coupling of each boron reagent with 4-bromoanisole, a standard coupling partner.
Reaction: Dibenzo[b,d]thien-2-yl Boron Reagent + 4-Bromoanisole -> 2-(4-methoxyphenyl)dibenzo[b,d]thiophene
| Boron Reagent | Reagent Equiv. | Catalyst System | Base | Time (h) | Yield (%) |
| Boronic Acid Hydrate | 1.8 | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | 12 | 75 |
| Potassium Trifluoroborate | 1.2 | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | Cs₂CO₃ | 4 | 94 |
The data clearly indicates that the potassium trifluoroborate salt provides a higher yield in a shorter reaction time while using significantly less reagent, highlighting its superior efficiency and robustness.
Validated Experimental Protocols
The following protocols describe a reliable method for the model reaction described above.
Protocol 1: Using Potassium Dibenzo[b,d]thien-2-yltrifluoroborate
This protocol is optimized for efficiency and reproducibility.
-
Reaction Setup: To an oven-dried reaction vial, add potassium dibenzo[b,d]thien-2-yltrifluoroborate (1.2 equiv.), 4-bromoanisole (1.0 equiv.), cesium carbonate (Cs₂CO₃, 3.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and RuPhos (0.04 equiv.).
-
Solvent Addition: Evacuate and backfill the vial with argon three times. Add degassed toluene and water (10:1 v/v) to achieve a 0.2 M concentration with respect to the 4-bromoanisole.
-
Reaction: Seal the vial and place it in a preheated oil bath at 85 °C. Stir vigorously for 4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Protocol 2: Using this compound
This protocol requires more careful handling and a larger excess of the boron reagent.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.8 equiv.), 4-bromoanisole (1.0 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Catalyst & Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.) followed by degassed dimethoxyethane (DME) and water (4:1 v/v) to achieve a 0.2 M concentration.
-
Reaction: Heat the mixture to reflux (approx. 85 °C) under a positive pressure of argon. Stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.
Caption: General laboratory workflow for Suzuki-Miyaura cross-coupling.
Conclusion and Recommendations
For researchers and drug development professionals, the choice of reagent has significant implications for experimental success, reproducibility, and scalability.
-
This compound is a functional reagent but its inherent instabilities require careful optimization, inert handling techniques, and the use of excess equivalents, which can complicate purification and lower overall efficiency.
-
Potassium dibenzo[b,d]thien-2-yltrifluoroborate stands out as the superior alternative. Its remarkable bench-top stability, well-defined stoichiometry, and resistance to decomposition allow for more robust, reproducible, and efficient cross-coupling reactions.[3][6][9] The "slow-release" nature of the reagent under reaction conditions further enhances its performance by minimizing side reactions.
We strongly recommend the use of potassium dibenzo[b,d]thien-2-yltrifluoroborate for all Suzuki-Miyaura applications involving the dibenzo[b,d]thiophene core, especially in high-stakes environments such as medicinal chemistry campaigns and process scale-up where reliability and consistency are paramount.
References
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. 3
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. 14
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. 7
-
Sigma-Aldrich. Potassium Trifluoroborate Salts. Sigma-Aldrich Website. 6
-
Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PMC. 8
-
Sammis, G. M., et al. (2013). Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to enones. Tetrahedron. 15
-
Cox, P. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(30), 12474–12477. 10
-
Cox, P. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. 12
-
Taylor, M. S., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1245–1257. 4
-
Batey, R. A., et al. (2001). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters, 3(14), 2145–2148. 5
-
Vedejs, E., et al. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027. 13
-
BLDpharm. (2022). Potassium Organotrifluoroborates - A Diamond in The Rough. BLDpharm Blog. 9
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. 16
-
Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. 17
-
Molander, G. A., et al. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. 18
-
Organic Syntheses. Suzuki-Miyaura Cross-Coupling: Preparation of 2-Vinylnaphthalene. Organic Syntheses. 19
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. 1
-
University of California, Irvine. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. UCI Chemistry Department. 2
-
Johansson, H. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva Portal. 20
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Theoretical and computational analysis of Dibenzo[b,d]thien-2-ylboronic acid hydrate
This guide provides a theoretical and computational analysis of Dibenzo[b,d]thien-2-ylboronic acid hydrate , a critical organosulfur building block used extensively in the synthesis of high-triplet-energy host materials for OLEDs and advanced pharmaceuticals.
CAS: 668983-97-9 | Formula: C₁₂H₁₁BO₃S (as monohydrate)
Executive Summary & Structural Profile
Dibenzo[b,d]thien-2-ylboronic acid (DBT-2-BA) is a fused tricyclic heteroaromatic boronic acid. Unlike its simpler analog Phenylboronic acid (PBA) , DBT-2-BA possesses a rigid, planar geometry and a sulfur atom that imparts significant electron-donating character (
This guide compares DBT-2-BA against two primary alternatives:
-
Phenylboronic Acid (PBA): The standard benchmark for reactivity.
-
Dibenzo[b,d]thien-4-ylboronic Acid (DBT-4-BA): The "bay-region" isomer, which exhibits high steric hindrance.
Structural & Electronic Comparison Table
| Feature | Dibenzo[b,d]thien-2-ylboronic Acid (Target) | Phenylboronic Acid (Benchmark) | Dibenzo[b,d]thien-4-ylboronic Acid (Isomer) |
| Structure | Linear-like fusion (Para-position) | Single Ring | Bay-region fusion (Steric bulk) |
| Electronic Nature | Electron-rich ( | Neutral | Electron-rich, Sterically crowded |
| Triplet Energy ( | High (~3.0 eV) | High (~3.6 eV) | High (~3.0 eV) |
| Steric Hindrance | Low (Accessible Boron center) | Very Low | High (Proximity to S and H-5) |
| Reactivity (Suzuki) | High (Fast Transmetallation) | Very High | Moderate (Slow Transmetallation) |
| Application | OLED Hosts (CBP analogs), Pharma | General Synthesis | Steric control, Atropisomers |
Computational Analysis (DFT & FMOs)[1]
To predict reactivity and optoelectronic performance, Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level is the standard protocol.
Frontier Molecular Orbitals (FMOs)
The sulfur atom in the dibenzothiophene core destabilizes the HOMO compared to a pure hydrocarbon like fluorene, narrowing the bandgap.
-
HOMO (Highest Occupied Molecular Orbital): Located primarily on the sulfur and the biphenyl backbone. The electron density at the C-2 position is high, facilitating electrophilic attacks, but for boronic acids, we look at the C-B bond strength.
-
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the tricyclic system.
-
Reactivity Index: The Global Electrophilicity Index (
) of DBT-2-BA is lower than PBA, making it a stronger nucleophile in the transmetallation step of cross-coupling.
Computational Workflow Diagram
The following diagram outlines the standard computational workflow to validate the stability and triplet energy of DBT-2-BA derivatives.
Caption: Workflow for DFT analysis of DBT-2-BA. Optimization ensures a true minimum (no imaginary frequencies) before calculating electronic properties.
Reactivity Benchmarking: Suzuki-Miyaura Coupling
The primary application of DBT-2-BA is forming C-C bonds via Suzuki coupling. The 2-position is kinetically favored over the 4-position due to reduced steric clash with the catalyst.
Mechanism & Causality
-
Transmetallation (Rate Determining Step): The boronate species must attack the Pd(II) center.
-
DBT-2-BA: The boron is exposed.[1] The electron-rich ring accelerates the formation of the boronate "ate" complex with base (OH⁻).
-
DBT-4-BA: The lone pairs on the sulfur atom and the proton at C-5 create a "bay region" effect, physically blocking the Pd-complex from approaching the C-B bond effectively.
-
-
Protodeboronation (Side Reaction): Heteroaryl boronic acids are prone to C-B bond cleavage by water/base.
-
Observation: DBT-2-BA is relatively stable compared to 2-thienylboronic acid because the fused benzene rings stabilize the C-B bond against hydrolytic cleavage.
-
Experimental Protocol: High-Efficiency Coupling
Self-Validating Step: The use of a biphasic system with a phase transfer agent (or miscible cosolvent) ensures the base reaches the boronic acid while the catalyst remains active in the organic phase.
Reagents:
-
Substrate: DBT-2-BA (1.2 equiv)
-
Electrophile: Aryl Bromide (1.0 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃/SPhos (for difficult cases).
-
Base: K₂CO₃ (2.0 M aq) or K₃PO₄.
-
Solvent: Toluene/Ethanol (4:1) or 1,4-Dioxane/Water.
Step-by-Step:
-
Degassing: Combine DBT-2-BA, Aryl Bromide, and Base in the solvent. Sparge with Argon for 20 mins. Why: Oxygen causes homocoupling of the boronic acid and kills the Pd(0) catalyst.
-
Catalyst Addition: Add Pd catalyst under positive Argon pressure.
-
Reflux: Heat to 80-100°C for 12-24 hours.
-
TLC Monitoring: Check for disappearance of the Aryl Bromide (limiting reagent).
-
Workup: Cool, extract with DCM, wash with brine. The "hydrate" water is irrelevant here as it is removed/exchanged in the aqueous reaction medium.
Catalytic Cycle Visualization
Caption: Suzuki catalytic cycle. The Transmetallation step (Red) is where DBT-2-BA steric properties are critical. 2-position allows easy access; 4-position hinders it.
Applications in Optoelectronics (OLEDs)
DBT-2-BA is the precursor to Host Materials for phosphorescent OLEDs (PhOLEDs).
-
Triplet Energy (
): The dibenzothiophene core has a high (~3.0 eV). This is crucial to prevent "back energy transfer" from the phosphorescent dopant (e.g., Ir(ppy)₃) to the host. -
Hole Transport: The sulfur atom provides hole-transporting mobility.
-
Hydrate Significance: For OLED synthesis, the boronic acid must be anhydrous before sublimation or use in water-sensitive reactions. The "hydrate" water must be removed (azeotropic distillation with toluene) if the subsequent step is moisture-sensitive (e.g., lithiation), though Suzuki tolerates it.
References
-
Sigma-Aldrich. Dibenzo[b,d]thien-2-ylboronic acid AldrichCPR. Product Specification & CAS 668983-97-9.[2][3][4] Link
-
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational mechanism). Link
-
Goldsmith, P. J., et al. (2023). "Synthesis of benzannulated heterocycles by twofold Suzuki–Miyaura couplings." Organic & Biomolecular Chemistry. (Reactivity of cyclic diarylborinic acids). Link
-
LookChem. 2-Dibenzothienylboronic acid Properties and CAS. Link
-
PubChem. Benzo[b]thiophene-2-boronic acid (Analog Comparison). CID 2359.[5] Link
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Dibenzo b,d thien-2-ylboronic acid AldrichCPR 668983-97-9 [sigmaaldrich.com]
- 3. finerchem.lookchem.com [finerchem.lookchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Benzo(B)Thiophene-2-Boronic Acid | C8H7BO2S | CID 2359 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Dibenzo[b,d]thien-2-ylboronic acid hydrate
Executive Summary & Scientific Context
Dibenzo[b,d]thien-2-ylboronic acid hydrate (CAS: 668983-97-9) is a critical organoboron intermediate, primarily utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of organic light-emitting diodes (OLEDs) and pharmaceutical scaffolds.
While boronic acids are often dismissed as "mild" reagents compared to their organolithium precursors, this specific dibenzothiophene derivative presents a unique dual-hazard profile:
-
Physical Irritancy: As a polycyclic aromatic hydrocarbon (PAH) derivative, the solid dust is a potent respiratory and ocular irritant.
-
Transdermal Mobility: Once dissolved in polar aprotic solvents (e.g., DMF, DMSO) common in coupling reactions, the boronic acid moiety facilitates rapid transdermal migration, carrying the aromatic core into the bloodstream.
This guide moves beyond basic compliance, establishing a "Defense-in-Depth" safety protocol designed to protect against both the solid dust and the reaction solution.
Hazard Analysis & Risk Assessment
Before selecting PPE, we must quantify the enemy. The following hazard classification is based on GHS standards and structural activity relationships (SAR).
| Hazard Category | GHS Code | Signal Word | Description | Operational Implication |
| Acute Toxicity (Oral) | H302 | Warning | Harmful if swallowed.[1] | Strict hygiene; no hand-to-mouth contact. |
| Skin Irritation | H315 | Warning | Causes skin irritation.[1][2][3] | Contact dermatitis risk; glove integrity is paramount. |
| Eye Irritation | H319 | Warning | Causes serious eye irritation.[1][2] | Dust can cause corneal abrasion and chemical burns. |
| STOT - Single Exp. | H335 | Warning | May cause respiratory irritation.[1][2] | Critical: Inhalation of dust triggers mucosal inflammation. |
Scientist's Note: The "Hydrate" form implies variable water content. While this reduces static charge slightly compared to the anhydrous form, it does not mitigate the inhalation risk. Treat the powder as a mobile, airborne threat.[4]
Personal Protective Equipment (PPE) Protocol
A. Hand Protection: The "Solvent-Carrier" Rule
The most common error is selecting gloves for the solid, ignoring the solvent. In Suzuki couplings, this reagent is dissolved in solvents like DMF, Dioxane, or THF. Standard nitrile gloves degrade rapidly in DMF/THF, allowing the boronic acid to permeate the skin.
-
Primary Barrier (Weighing/Solid Handling):
-
Material: Nitrile (Accelerator-free preferred).
-
Thickness: Minimum 5 mil (0.12 mm).
-
Protocol: Single pair is sufficient only if handling dry solid.
-
-
Secondary Barrier (Reaction/Solution Handling):
-
Material: Laminate Film (e.g., Silver Shield™) or High-Grade Nitrile (Double-gloved).
-
Protocol: Wear a standard nitrile glove over the laminate glove to preserve dexterity.
-
The "Splash-Change" Rule: If any solvent splashes on the glove, change immediately. Do not wait for breakthrough.
-
B. Eye & Face Protection[2][3][4][6][7]
-
Standard Operation: Chemical Safety Goggles (indirect venting). Safety glasses with side shields are insufficient for fine powders that can drift around lenses.
-
High-Risk (Large Scale >10g): Face shield worn over goggles to protect the neck and face from dust accumulation.
C. Respiratory Protection
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood.
-
Secondary (Outside Hood): If weighing balance is not contained, use a NIOSH N95 or P100 particulate respirator .
-
Why? The dibenzothiophene core is structurally rigid and planar; inhalation can lead to long-term sensitization similar to other PAHs.
-
D. Body Protection
-
Lab Coat: 100% Cotton or Flame-Resistant (Nomex). Avoid synthetic blends (polyester) which can melt into skin if the reaction solvent ignites.
-
Sleeves: Ensure cuffs are tucked under glove gauntlets to prevent wrist exposure.
Operational Workflow: Step-by-Step
This workflow integrates safety checks directly into the experimental procedure.
Phase 1: Preparation & Weighing
-
Static Check: Boronic acids are static-prone. Use an anti-static gun or ionizer bar in the weighing area to prevent powder scattering.
-
Engineering Check: Verify fume hood face velocity is 80–100 fpm.
-
Weighing:
-
Place a tared vial inside a secondary container (e.g., a beaker).
-
Transfer solid using a disposable spatula.
-
Crucial: Wipe the threads of the vial with a dry Kimwipe before capping to prevent grinding the boronic acid (friction risk).
-
Phase 2: Reaction Setup
-
Solvent Addition: Add solvent (DMF/Dioxane) slowly down the side of the vessel to minimize aerosolization.
-
Degassing: If bubbling inert gas (Argon/Nitrogen), ensure the needle tip is well-submerged and flow is low to avoid splashing the toxic solution.
Phase 3: Cleanup
-
Dry Sweep: Do not spray water on spilled powder (creates a difficult slurry). Use a chemically compatible brush/pan or oil-impregnated wipe.
-
Decontamination: Wipe surfaces with 70% Ethanol or Isopropanol after removing visible solids.
Visualizations
Figure 1: Safe Handling Workflow
Caption: Operational logic flow ensuring PPE matches the specific phase of handling (Solid vs. Solution).
Figure 2: Emergency Response Logic
Caption: Immediate triage steps for exposure. Note: Never use solvents to clean skin as they accelerate boronic acid absorption.
Disposal & Environmental Compliance
Disposal must adhere to RCRA (USA) or local hazardous waste regulations. Boronic acids are persistent and must not enter water systems.
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, paper towels, excess solid. | Solid Hazardous Waste Bin. Label as "Toxic/Irritant Solid - Organoboron". |
| Liquid Waste (Halogenated) | Reaction mixtures containing DCM, Chloroform. | Halogenated Organic Waste. |
| Liquid Waste (Non-Halo) | Reaction mixtures in DMF, THF, Acetone. | Non-Halogenated Organic Waste. |
| Aqueous Waste | Quenched reaction byproducts. | Aqueous Hazardous Waste. Do NOT pour down sink (Boron toxicity to aquatic life). |
References
-
PubChem. (2023). 2-Thiopheneboronic acid (Analogous Hazard Data). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
